molecular formula C26H32O11 B3028825 Matairesinol monoglucoside

Matairesinol monoglucoside

Cat. No.: B3028825
M. Wt: 520.5 g/mol
InChI Key: FWRZDNFXFFWBGP-LHHMAMHXSA-N
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Description

Matairesinol monoglucoside has been reported in Saussurea parviflora with data available.

Properties

IUPAC Name

(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-33-19-9-14(3-5-17(19)28)8-16-15(12-35-25(16)32)7-13-4-6-18(20(10-13)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRZDNFXFFWBGP-LHHMAMHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Occurrence of Matairesinol Monoglucoside in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol monoglucoside, a significant lignan glycoside, is a naturally occurring phytochemical found in a variety of plant species. As a precursor to the mammalian lignan enterolactone, which exhibits potential health benefits, the distribution and quantification of this compound in plants are of considerable interest to the scientific community. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Lignans are a diverse group of polyphenolic compounds widely distributed in the plant kingdom.[1] Matairesinol, a dibenzylbutyrolactone lignan, and its glycosidic derivatives are of particular interest due to their potential biological activities, including anti-inflammatory and anticancer properties.[2] The glycosidic forms, such as this compound, are often the primary storage forms in plants. Upon ingestion by mammals, these glycosides can be hydrolyzed by gut microbiota to release the aglycone, matairesinol, which is then further metabolized to enterolignans like enterolactone.[1]

This guide focuses specifically on this compound, detailing its known plant sources and the concentrations at which it occurs. Understanding the natural distribution of this compound is crucial for identifying rich botanical sources for potential therapeutic applications and for standardizing plant-based extracts.

Natural Occurrence and Quantitative Data

This compound, often referred to as matairesinoside when the glucose moiety is attached at the 4'-O position, has been identified in several plant families. The concentration of this compound can vary significantly depending on the plant species, the specific organ or tissue, and developmental stage. The following table summarizes the available quantitative data for this compound in various plant sources.

Plant SpeciesFamilyPlant PartCompound NameConcentrationReference
Forsythia viridissimaOleaceaeFlowersMatairesinosidePresent (quantification not specified)[3]
Forsythia ovataOleaceaeLeavesMatairesinosidePresent (quantification not specified)[3]
Carthamus tinctoriusAsteraceaeSeedMatairesinosidePresent (quantification not specified)[3]
Trachelospermum asiaticum var. intermediumApocynaceaeStemsMatairesinol-4,4′-di-O-β-D-glucopyranosidePresent (quantification not specified)[4]
Traditional Chinese Medicinal Plants--This compound (MMG)Not specified[5][6]
Saussurea parvifloraAsteraceae-This compoundPresent (quantification not specified)[7]

Note: Quantitative data for this compound is still limited in the scientific literature. Much of the existing research has focused on the quantification of the aglycone, matairesinol, after hydrolysis of its glycosides.

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are critical for research and development. The following section outlines a general methodology that can be adapted for various plant materials.

Extraction of this compound

This protocol describes a general procedure for the extraction of lignan glycosides from plant material.

3.1.1. Materials and Reagents

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethanol (96%)

  • Water (deionized)

  • n-Hexane (for defatting, if necessary)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

3.1.2. Extraction Procedure

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Defatting (for high-lipid samples like seeds): Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature. Filter and discard the hexane extract. Repeat this step twice. Allow the defatted material to air-dry completely.

  • Extraction:

    • Suspend a known weight of the powdered plant material (e.g., 1 g) in a suitable solvent. A mixture of methanol and water (e.g., 80:20 v/v) is commonly used.

    • The solid-to-solvent ratio should be optimized but a common starting point is 1:20 (w/v).

    • Extraction can be performed using various techniques:

      • Maceration: Stir the suspension at room temperature for 24 hours.

      • Ultrasonication: Place the suspension in an ultrasonic bath for 30-60 minutes.

      • Soxhlet Extraction: Extract for 6-8 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Centrifuge the filtrate at 4000 rpm for 10 minutes to remove any remaining fine particles.

    • Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Dissolve the concentrated extract in a small volume of the initial extraction solvent and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the lignan glycosides with methanol.

    • Evaporate the methanolic eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a general HPLC-UV method for the quantification of this compound.

3.2.1. Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for better separation.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B (linear gradient)

    • 30-35 min: 50-90% B (linear gradient)

    • 35-40 min: 90% B (isocratic)

    • 40-45 min: 90-10% B (linear gradient)

    • 45-50 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 280 nm

3.2.2. Calibration and Quantification

  • Prepare a stock solution of a certified reference standard of this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared plant extracts and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

3.3.1. Instrumentation and Conditions

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Similar to the HPLC method, but with LC-MS grade solvents.

  • Ionization Mode: Negative ESI mode is often used for phenolic compounds.

  • MS/MS Parameters:

    • The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (C₂₆H₃₂O₁₁; exact mass: 520.19).

    • Optimize the collision energy to obtain characteristic product ions for Multiple Reaction Monitoring (MRM).

3.3.2. Quantification Quantification is performed using a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and variations in instrument response. A calibration curve is constructed using the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_quantification Quantification plant_material Powdered Plant Material defatting Defatting (optional) plant_material->defatting extraction Solvent Extraction (Methanol/Water) plant_material->extraction defatting->extraction filtration Filtration & Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe Solid Phase Extraction (SPE) concentration->spe hplc HPLC-UV/DAD spe->hplc lcms LC-MS/MS spe->lcms quant_hplc Calibration Curve hplc->quant_hplc quant_lcms Internal Standard Calibration lcms->quant_lcms sting_pathway MMG This compound (MMG) STING STING (ER Membrane) MMG->STING Activates cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 nucleus Nucleus p_IRF3->nucleus Translocates to IFNs Type I Interferons (IFN-α, IFN-β) nucleus->IFNs Induces Transcription Antiviral Antiviral Response IFNs->Antiviral

References

An In-depth Technical Guide to Matairesinol Monoglucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol monoglucoside is a lignan glycoside found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, along with a summary of its engagement with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a dibenzylbutyrolactone lignan with a glucose moiety attached through a glycosidic bond.

  • IUPAC Name: (3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one[1]

  • Chemical Formula: C₂₆H₃₂O₁₁[1]

  • Molecular Weight: 520.53 g/mol

  • CAS Number: 34446-06-5[1]

  • SMILES: COC1=C(C=CC(=C1)C[C@@H]2--INVALID-LINK--CC3=CC(=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC)O[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 520.53 g/mol [1][2]
Melting Point Not available (Aglycone: 119-120 °C)[3][4]
Solubility DMSO: Soluble (Stock solutions can be prepared)[2]
Ethanol: Sparingly soluble[3]
Water: Sparingly soluble
XLogP3-AA 1.5[1][5]
Hydrogen Bond Donors 5[1][5]
Hydrogen Bond Acceptors 11[1][5]

Biological Activities and Signaling Pathways

This compound has been investigated for its effects on several key signaling pathways involved in immune regulation.

IFN-γ/STAT1 and IL-6/STAT3 Signaling

This compound exhibits low inhibitory activity on the Interferon-gamma (IFN-γ)/STAT1 and Interleukin-6 (IL-6)/STAT3 signaling pathways, with reported inhibition ratios of 5.8% and 7.0%, respectively[2]. These pathways are crucial in mediating inflammatory responses.

IFN_gamma_STAT1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFNGR IFN-γ Receptor IFN-γ->IFNGR JAK1 JAK1 IFNGR->JAK1 activates JAK2 JAK2 IFNGR->JAK2 activates STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive phosphorylates JAK2->STAT1_inactive phosphorylates STAT1_active STAT1-P (active dimer) STAT1_inactive->STAT1_active dimerizes GAS GAS element STAT1_active->GAS translocates & binds MMG Matairesinol monoglucoside MMG->JAK1 low inhibition MMG->JAK2 low inhibition Gene Gene Transcription GAS->Gene

Diagram 1: Simplified IFN-γ/STAT1 Signaling Pathway.

IL6_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6 Receptor IL-6->IL6R JAK JAK family kinases IL6R->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active dimerizes DNA Target Gene Promoters STAT3_active->DNA translocates & binds MMG Matairesinol monoglucoside MMG->JAK low inhibition Gene Gene Transcription DNA->Gene

Diagram 2: Simplified IL-6/STAT3 Signaling Pathway.
STING Signaling Pathway and Anti-HBV Activity

Recent studies have revealed a more pronounced biological activity for this compound. It has been shown to induce the production of type I interferons (IFN-α and IFN-β) in response to Hepatitis B Virus (HBV) infection. This effect is mediated through the activation of the STING (Stimulator of Interferon Genes) signaling pathway. Mechanistically, this compound upregulates the expression of STING, leading to the activation of the TBK1-IRF3 signaling axis and subsequent IFN production.

STING_Pathway_Activation MMG Matairesinol monoglucoside STING_exp STING Expression MMG->STING_exp upregulates STING STING STING_exp->STING TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P IRF3-P (dimer) IRF3->IRF3_P dimerizes IFN Type I Interferons (IFN-α, IFN-β) IRF3_P->IFN induces transcription

Diagram 3: this compound and the STING Pathway.

Experimental Protocols

Extraction and Isolation from Trachelospermum asiaticum

The following protocol is adapted from a method for the targeted isolation of lignans from Trachelospermum asiaticum[6].

  • Extraction: The dried and powdered plant material (e.g., roots) is extracted with 100% methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery.

  • Fractionation: The crude methanol extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical fractionation scheme involves sequential partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The n-BuOH fraction, which is typically enriched in lignan glycosides, is subjected to column chromatography. A common stationary phase is HP-20 resin, with a stepwise gradient of methanol in water (e.g., 0%, 40%, 60%, 80%, 100% methanol) as the mobile phase.

  • Purification: Fractions containing this compound, as identified by analytical techniques such as UPLC-MS/MS, are further purified using preparative High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow Plant Dried Plant Material (Trachelospermum asiaticum) Extraction Methanol Extraction Plant->Extraction Fractionation Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Fractionation ColumnChrom HP-20 Column Chromatography Fractionation->ColumnChrom n-BuOH fraction Purification Preparative HPLC ColumnChrom->Purification FinalProduct Pure Matairesinol Monoglucoside Purification->FinalProduct

Diagram 4: General Workflow for Extraction and Isolation.
Enzymatic Synthesis

An enzymatic method for the production of matairesinol from secoisolariciresinol diglucoside (SDG) has been described, which can be adapted for the synthesis of related lignans[7][8].

  • Enzyme Combination: The synthesis utilizes a combination of three enzymes: a glucosidase, a secoisolariciresinol dehydrogenase, and a glucose dehydrogenase.

  • Reaction Steps:

    • The glucosidase cleaves the glucose moieties from SDG to yield secoisolariciresinol.

    • Secoisolariciresinol dehydrogenase catalyzes the conversion of secoisolariciresinol to matairesinol.

    • Glucose dehydrogenase provides the necessary reducing power for the dehydrogenase reaction, thereby improving the reaction yield.

  • Advantages: This method offers a high yield (>70%) and avoids the use of chemical reagents, making it suitable for applications in food and pharmaceuticals.

Biological Activity Assays

This protocol is based on methods for assessing STING activation in vitro[9][10][11][12][13].

  • Cell Culture: Use a cell line that expresses the components of the STING pathway (e.g., HEK293T cells) and a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE).

  • Treatment: Plate the cells in a 96-well plate and treat with varying concentrations of this compound.

  • Stimulation: After a pre-incubation period, stimulate the cells with a STING agonist (e.g., cGAMP) or, in the context of HBV, with an appropriate viral model (e.g., AAV-HBV).

  • Lysis and Luciferase Measurement: After an appropriate incubation time (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the STING pathway.

This protocol is adapted from high-content imaging assays for IL-6-induced STAT3 activation[6].

  • Cell Seeding and Starvation: Seed a suitable cell line (e.g., head and neck cancer cell lines like Cal33) in 384-well plates. After overnight culture, serum-starve the cells for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

  • IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 50 ng/mL) for a short duration (e.g., 15 minutes).

  • Immunofluorescence Staining: Fix, permeabilize, and stain the cells with antibodies against phosphorylated STAT3 (pSTAT3-Y705) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of pSTAT3. A decrease in nuclear pSTAT3 indicates inhibition of the pathway.

Spectral Data

Detailed spectral data for this compound is not extensively published. The following tables summarize available data and data for the closely related aglycone, matairesinol.

NMR Spectroscopy
Mass Spectrometry

The mass fragmentation of lignan glycosides typically involves the loss of the sugar moiety. For this compound, a key fragmentation would be the loss of the glucose unit (162 Da)[18][19][20][21].

Ionm/z (calculated)Description
[M-H]⁻ 519.18Deprotonated molecule
[M-H-Glc]⁻ 357.13Loss of glucose from the deprotonated molecule

Conclusion

This compound is a lignan with demonstrated, albeit low, inhibitory effects on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. More significantly, it has been identified as an activator of the STING signaling pathway, leading to the production of type I interferons and exhibiting anti-HBV activity. This technical guide provides a compilation of its chemical and biological properties, along with detailed methodologies to facilitate further research into its therapeutic potential. The provided protocols and pathway diagrams serve as a foundation for scientists and drug development professionals interested in exploring the pharmacological applications of this natural product. Further studies are warranted to fully elucidate its spectral characteristics and to optimize its synthesis and isolation for broader research and development purposes.

References

Spectroscopic Profile of Matairesinol Monoglucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinol monoglucoside is a lignan glycoside found in various plant species. As a phytoestrogen, it and its aglycone, matairesinol, are of significant interest to the scientific community for their potential therapeutic applications, including anticancer and anti-inflammatory properties. A thorough understanding of its structural and spectroscopic characteristics is fundamental for its identification, quantification, and further development in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, alongside detailed experimental protocols for its analysis.

Chemical Structure

IUPAC Name: (3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

Molecular Formula: C₂₆H₃₂O₁₁

Molecular Weight: 520.53 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of a complete public dataset for this specific monoglucoside, data from closely related analogs, particularly matairesinol diglucoside, and general lignan characteristics are referenced to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as matairesinol-4,4'-di-O-β-D-diglucopyranoside[1][2]. The numbering of the atoms in the matairesinol and glucose moieties is provided in the structure diagram below.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Matairesinol Moiety
2-H~6.7-6.9d~8.0
5-H~6.7-6.9d~8.0
6-H~6.6-6.8dd~8.0, 2.0
7-Hα~2.5-2.7m
7-Hβ~2.8-3.0m
8-H~2.5-2.7m
8'-H~2.5-2.7m
9-Hα~3.8-4.0dd~9.0, 7.0
9-Hβ~4.1-4.3dd~9.0, 5.0
2'-H~6.7-6.9d~2.0
5'-H~6.7-6.9d~8.0
6'-H~6.6-6.8dd~8.0, 2.0
7'-Hα~2.5-2.7m
7'-Hβ~2.8-3.0m
OCH₃~3.8s
OCH₃'~3.8s
Glucose Moiety
1''-H~4.8-5.0d~7.5
2''-H~3.2-3.5m
3''-H~3.3-3.6m
4''-H~3.3-3.6m
5''-H~3.3-3.6m
6''-Hα~3.7-3.9dd~12.0, 5.0
6''-Hβ~3.6-3.8dd~12.0, 2.0

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)

Atom No.Chemical Shift (δ, ppm)
Matairesinol Moiety
1~130-132
2~112-114
3~147-149
4~145-147
5~115-117
6~121-123
7~35-37
8~42-44
8'~46-48
9~71-73
1'~132-134
2'~113-115
3'~148-150
4'~146-148
5'~116-118
6'~122-124
7'~38-40
9'~178-180
OCH₃~56
OCH₃'~56
Glucose Moiety
1''~101-103
2''~74-76
3''~77-79
4''~70-72
5''~77-79
6''~61-63
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺521.19Protonated molecule
[M+Na]⁺543.17Sodium adduct
[M-H]⁻519.18Deprotonated molecule
[M-Glc+H]⁺359.15Fragment corresponding to the aglycone (Matairesinol)
[M-Glc-H]⁻357.13Fragment corresponding to the aglycone (Matairesinol)

The fragmentation pattern in MS/MS would likely show the characteristic loss of the glucose moiety (162 Da)[3][4][5]. Further fragmentation of the matairesinol aglycone would yield ions corresponding to the cleavage of the lactone ring and benzyl groups[6].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with aromatic systems. Lignan glycosides typically exhibit absorption maxima characteristic of their phenolic nature[7][8][9].

Table 4: UV-Vis Spectroscopic Data

λmax (nm)SolventNotes
~280Methanol or EthanolCorresponds to the π→π* transitions in the aromatic rings.
~230Methanol or EthanolA secondary absorption band often observed in lignans.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies[10][11][12][13][14][15][16].

Table 5: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional GroupDescription
3600-3200O-HBroad band due to hydroxyl groups (phenolic and alcoholic)
3000-2850C-HStretching vibrations of aliphatic C-H bonds
1770-1750C=OStretching vibration of the γ-lactone carbonyl group
1610-1580, 1520-1500C=CAromatic ring stretching vibrations
1270-1200C-OAryl-alkyl ether stretching
1150-1050C-OAlcoholic C-O stretching (from the glucose moiety)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation delay: 2-5 s.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters as recommended by the spectrometer manufacturer should be used for complete structural assignment.

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

  • Mode: Positive and negative ion modes should be used to observe both protonated/sodiated and deprotonated molecules.

  • Infusion: Direct infusion via a syringe pump or introduction through a liquid chromatography (LC) system.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-10 L/min, 250-350 °C).

  • MS/MS: For fragmentation analysis, select the precursor ion of interest (e.g., m/z 521.19) and apply collision-induced dissociation (CID) with varying collision energies to obtain a characteristic fragmentation pattern.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

Instrumentation and Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength Range: 200-400 nm.

  • Blank: Use the same solvent as used for the sample as a blank.

  • Cuvette: Use a 1 cm path length quartz cuvette.

  • Procedure: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

IR Spectroscopy (FTIR)

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Place the mixture in a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Wavelength Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow A Isolation & Purification of this compound B Sample Preparation A->B C1 NMR Spectroscopy (¹H, ¹³C, 2D) B->C1 C2 Mass Spectrometry (ESI-MS, MS/MS) B->C2 C3 UV-Vis Spectroscopy B->C3 C4 FTIR Spectroscopy B->C4 D1 Structural Elucidation C1->D1 D2 Molecular Weight & Fragmentation Analysis C2->D2 D3 Chromophore Analysis C3->D3 D4 Functional Group Identification C4->D4 E Comprehensive Spectroscopic Profile D1->E D2->E D3->E D4->E

Caption: General workflow for spectroscopic analysis of this compound.

Signaling Pathway of Interest

Recent studies have shown that this compound may exert its biological effects through various signaling pathways. For instance, it has been investigated for its role in modulating the STING (Stimulator of Interferon Genes) signaling pathway in the context of HBV infection immunity.

STING_Pathway MMG This compound STING STING MMG->STING modulates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon (IFN-α, IFN-β) IRF3->IFN induces transcription AntiHBV Anti-HBV Effects IFN->AntiHBV

Caption: Modulation of the STING signaling pathway by this compound.

References

Matairesinol Monoglucoside: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol monoglucoside (MMG), a lignan found in various plants, is emerging as a compound of interest in biomedical research. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a primary focus on its antiviral properties. Additionally, this document explores the bioactivities of its aglycone, matairesinol, to provide a broader context for potential therapeutic applications. Detailed experimental protocols, quantitative data from key studies, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse pharmacological properties. This compound is a glycosylated form of the lignan matairesinol. While research on the aglycone form has explored its anti-inflammatory, anticancer, and antioxidant potentials, recent studies have begun to elucidate the specific biological activities of this compound, revealing unique therapeutic possibilities. This document serves as a technical resource, consolidating the available scientific data on this compound and its aglycone.

Biological Activity of this compound

The most well-documented biological activity of this compound to date is its anti-hepatitis B virus (HBV) effect. Research has demonstrated that MMG can significantly inhibit HBV replication and the expression of viral antigens.

Anti-Hepatitis B Virus (HBV) Activity

Studies have shown that this compound exerts potent anti-HBV effects both in vitro and in vivo.[1][2] MMG treatment has been observed to significantly reduce the levels of HBV DNA, hepatitis B surface antigen (HBsAg), and hepatitis B e-antigen (HBeAg) in primary hepatocytes and Kupffer cells.[1][2]

Table 1: In Vitro Anti-HBV Activity of this compound

Cell TypeTreatmentConcentrationEffectReference
Mouse Primary HepatocytesMMGVariousSignificant inhibition of HBV DNA, HBsAg, and HBeAg expression.[2]
Mouse Kupffer CellsMMGVariousSignificant reduction in HBV DNA, HBsAg, and HBeAg levels.[2]

Table 2: In Vivo Anti-HBV Activity of this compound

Animal ModelTreatmentDosageEffectReference
AAV-HBV infected miceMMG10 mg/kgSignificant reduction in serum HBsAg, HBeAg, and HBV DNA levels.[2]
Modulation of the STING Signaling Pathway

The anti-HBV activity of this compound is mechanisticallly linked to its ability to modulate the Stimulator of Interferon Genes (STING) signaling pathway.[1] MMG has been shown to enhance the production of type I interferons (IFN-α and IFN-β), which are crucial for the host antiviral response. This effect is dependent on the STING pathway, as the antiviral activity of MMG is diminished in STING knockout models.[1][2]

STING_Pathway_MMG cluster_virus HBV Infection cluster_cell Host Cell Viral DNA Viral DNA STING STING Viral DNA->STING Activates MMG Matairesinol Monoglucoside MMG->STING Upregulates transcriptional expression TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Type I IFNs\n(IFN-α, IFN-β) Type I IFNs (IFN-α, IFN-β) p-IRF3->Type I IFNs\n(IFN-α, IFN-β) Induces Transcription Antiviral Response Antiviral Response Type I IFNs\n(IFN-α, IFN-β)->Antiviral Response

MMG enhances the anti-HBV response by upregulating STING expression.
Activity on Other Signaling Pathways

This compound has been reported to exhibit low inhibitory activity on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, with inhibition ratios of 5.8% and 7.0%, respectively.[3][4]

Table 3: Inhibitory Activity of this compound on IFN-γ/STAT1 and IL-6/STAT3 Signaling

Signaling PathwayInhibition RatioReference
IFN-γ/STAT15.8%[3][4]
IL-6/STAT37.0%[3][4]

Biological Activities of Matairesinol (Aglycone)

To provide a broader perspective on the potential bioactivities of this compound, this section summarizes the reported activities of its aglycone, matairesinol. It is important to note that the glycosylation in MMG may alter its pharmacokinetic and pharmacodynamic properties compared to matairesinol.

Anti-inflammatory and Antioxidant Activity

Matairesinol has demonstrated anti-inflammatory and antioxidant effects in various studies. It has been shown to ameliorate sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through the upregulation of AMPK.[5] In microglia, matairesinol inhibits the production of pro-inflammatory factors and enhances the levels of antioxidant enzymes.[6]

Anti_Inflammatory_Matairesinol cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell_signaling Cellular Signaling LPS LPS MAPK MAPK LPS->MAPK NFkB NF-κB LPS->NFkB Matairesinol Matairesinol AMPK AMPK Matairesinol->AMPK Upregulates AMPK->MAPK Inhibits AMPK->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines MAPK->Pro_inflammatory_Cytokines Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress NFkB->Pro_inflammatory_Cytokines NFkB->Oxidative_Stress

Matairesinol's anti-inflammatory and antioxidant mechanism.
Anticancer Activity

Matairesinol has shown anticancer properties in several cancer cell lines. In pancreatic cancer cells, it inhibits cell proliferation and induces apoptosis.[7][8] It has also been investigated for its potential to inhibit metastasis in prostate cancer.[9]

Table 4: Anticancer Activity of Matairesinol

Cancer TypeCell LinesEffectReference
Pancreatic CancerPANC-1, MIA PaCa-2Inhibition of cell proliferation, induction of apoptosis.[7][8]
Prostate CancerPC3Anti-migratory and anti-clonogenic effects.[9]
Neuroprotective Effects

The neuroprotective potential of matairesinol has been explored in the context of neuroinflammation. Studies in BV2 microglia cells have shown that matairesinol suppresses neuroinflammation and migration associated with the Src and ERK1/2-NF-κB pathways.[10]

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the cited studies to facilitate the replication and extension of these findings.

In Vitro Anti-HBV Assay
  • Cell Culture and Infection: Primary mouse hepatocytes and Kupffer cells are isolated and cultured. Cells are infected with an adeno-associated virus carrying the HBV genome (AAV-HBV).

  • Treatment: Infected cells are treated with varying concentrations of this compound.

  • Analysis:

    • HBV DNA: Quantified by quantitative real-time PCR (qRT-PCR).

    • HBsAg and HBeAg: Measured by enzyme-linked immunosorbent assay (ELISA).

    • Type I Interferons (IFN-α, IFN-β): Levels in the cell culture supernatant are measured by ELISA.

    • Signaling Pathway Analysis: Protein levels and phosphorylation status of key signaling molecules (e.g., STING, TBK1, IRF3) are assessed by Western blotting.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis Cell_Isolation Isolate Primary Hepatocytes/Kupffer Cells HBV_Infection Infect with AAV-HBV Cell_Isolation->HBV_Infection MMG_Treatment Treat with MMG HBV_Infection->MMG_Treatment qRT_PCR qRT-PCR for HBV DNA MMG_Treatment->qRT_PCR ELISA ELISA for HBsAg, HBeAg, IFN-α, IFN-β MMG_Treatment->ELISA Western_Blot Western Blot for Signaling Proteins MMG_Treatment->Western_Blot

Workflow for in vitro anti-HBV activity screening.
In Vivo Anti-HBV Assay

  • Animal Model: Wild-type or STING knockout mice are used.

  • Treatment and Infection: Mice are intraperitoneally injected with this compound, followed by infection with AAV-HBV.

  • Analysis:

    • Serum Analysis: Blood samples are collected to measure serum levels of HBsAg, HBeAg, and HBV DNA by ELISA and qRT-PCR.

    • Liver Function: Serum alanine aminotransferase (ALT) levels are measured as an indicator of liver damage.

    • Interferon Levels: Serum IFN-α and IFN-β levels are quantified by ELISA.

Conclusion and Future Directions

This compound has demonstrated promising anti-HBV activity, primarily through the upregulation of the STING signaling pathway, leading to an enhanced type I interferon response. While the biological activities of its aglycone, matairesinol, have been more extensively studied in the contexts of inflammation, cancer, and neuroprotection, further research is warranted to investigate whether this compound shares these properties. Future studies should focus on elucidating the full spectrum of biological activities of this compound, its pharmacokinetic profile, and its potential for synergistic effects with other therapeutic agents. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the pursuit of novel therapeutic strategies.

References

Initial Pharmacological Profiling of Matairesinol Monoglucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol monoglucoside (MMG) is a lignan found in various plants that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial pharmacological profiling of MMG, with a particular focus on its recently elucidated anti-viral and immunomodulatory activities. This document summarizes the current understanding of MMG's mechanism of action, presents available quantitative data, and offers detailed experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this natural compound.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound (MMG) is a glycosylated form of the dibenzylbutyrolactone lignan, matairesinol. Recent studies have begun to unravel the pharmacological properties of MMG, highlighting its potential as a modulator of innate immune signaling pathways. This guide focuses on the initial pharmacological characterization of MMG, providing a foundation for further research and development.

Mechanism of Action: Anti-Hepatitis B Virus (HBV) Activity

The most significant pharmacological activity identified for MMG to date is its ability to inhibit Hepatitis B Virus (HBV) replication. This effect is mediated through the activation of the STING (Stimulator of Interferon Genes) signaling pathway, a key component of the innate immune system responsible for detecting cytosolic DNA.

The STING Signaling Pathway

The proposed mechanism of action for MMG's anti-HBV effect is the upregulation of STING expression, which in turn activates downstream signaling components, including TBK1 (TANK-binding kinase 1) and IRF3 (Interferon Regulatory Factor 3). The phosphorylation and activation of IRF3 lead to its translocation to the nucleus and the subsequent induction of type I interferons (IFN-α and IFN-β). These interferons play a crucial role in establishing an antiviral state in infected cells and modulating the adaptive immune response to clear the virus.[1][2]

A study has shown that MMG's ability to induce type I interferons is dependent on the presence of STING, as the effect is abrogated in STING knockout cells.[1] This highlights STING as a key molecular target for the anti-HBV activity of MMG.

MMG-induced STING signaling pathway.

Quantitative Pharmacological Data

While comprehensive quantitative data for MMG is still emerging, some key findings are summarized below.

Anti-HBV Activity

A dose-dependent inhibition of HBV markers by MMG has been observed in primary mouse hepatocytes and Kupffer cells.[1] Although a specific IC50 value for HBV replication has not been reported, significant reductions in HBV DNA, HBsAg, and HBeAg levels were observed at concentrations in the low micromolar range. Further dose-response studies are required to determine a precise IC50 value.

ParameterCell TypeEffectConcentrationSource
HBV DNAPrimary Mouse Hepatocytes, Kupffer CellsSignificant ReductionDose-dependent[1][2]
HBsAgPrimary Mouse Hepatocytes, Kupffer CellsSignificant ReductionDose-dependent[1][2]
HBeAgPrimary Mouse Hepatocytes, Kupffer CellsSignificant ReductionDose-dependent[1][2]
Type I Interferon (IFN-α, IFN-β) ProductionPrimary Mouse Hepatocytes, Kupffer CellsIncreased ProductionDose-dependent[1]
Activity on Other Signaling Pathways

MMG has been shown to have low inhibitory activity on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways.

PathwayInhibition RatioSource
IFN-γ/STAT15.8%[3]
IL-6/STAT37.0%[3]

In contrast, the aglycone, matairesinol, has demonstrated inhibitory activity on the IL-6/STAT3 pathway with a reported IC50 of 2.92 µM in a luciferase reporter assay.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the pharmacological profiling of MMG. These protocols are synthesized from published literature and standard laboratory practices.

In Vitro Anti-HBV Assay

This protocol describes the general workflow for assessing the anti-HBV activity of a compound in a cell-based assay.

Anti_HBV_Workflow cluster_cell_culture Cell Culture cluster_infection_treatment Infection and Treatment cluster_analysis Analysis A Seed primary hepatocytes or Kupffer cells in culture plates B Infect cells with AAV-HBV A->B C Treat cells with varying concentrations of MMG B->C D Collect supernatant and cell lysates C->D E Quantify HBV DNA (qPCR) D->E F Quantify HBsAg and HBeAg (ELISA) D->F G Quantify Type I Interferons (ELISA) D->G caption Workflow for in vitro anti-HBV assay.

Workflow for in vitro anti-HBV assay.

4.1.1. Cell Culture and Infection

  • Cell Seeding: Plate primary mouse hepatocytes or Kupffer cells in appropriate cell culture plates and allow them to adhere overnight.

  • HBV Infection: Infect the cells with an adeno-associated virus expressing the HBV genome (AAV-HBV) at a suitable multiplicity of infection (MOI).

  • Compound Treatment: Following infection, treat the cells with a range of concentrations of MMG. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-HBV drug).

4.1.2. Quantification of HBV DNA by qPCR

  • DNA Extraction: Isolate total DNA from the cell lysates using a commercial DNA extraction kit.

  • qPCR Reaction: Set up a quantitative PCR reaction using primers and a probe specific for a conserved region of the HBV genome.

  • Data Analysis: Quantify the HBV DNA copy number by comparing the Ct values to a standard curve of known HBV DNA concentrations.

4.1.3. Quantification of HBsAg and HBeAg by ELISA

  • Sample Preparation: Collect the cell culture supernatant at desired time points post-treatment.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.

    • Block non-specific binding sites.

    • Add the culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate and add the enzyme substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of HBsAg or HBeAg in the samples by interpolating from the standard curve.[4][5][6][7][8]

STING-Dependent IFN-β Reporter Assay

This assay is used to determine if a compound activates the STING pathway, leading to the production of IFN-β.

IFN_Reporter_Workflow cluster_transfection Transfection cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Co-transfect HEK293T cells with: - IFN-β promoter-luciferase reporter plasmid - STING expression plasmid - Renilla luciferase control plasmid B Treat transfected cells with varying concentrations of MMG A->B C Lyse cells and measure Firefly and Renilla luciferase activity B->C D Normalize Firefly luciferase activity to Renilla luciferase activity C->D caption Workflow for STING-dependent IFN-β reporter assay.

Workflow for STING-dependent IFN-β reporter assay.

4.2.1. Cell Culture and Transfection

  • Cell Seeding: Plate HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:

    • A firefly luciferase reporter plasmid driven by the IFN-β promoter.

    • An expression plasmid for human STING.

    • A constitutively active Renilla luciferase plasmid (for normalization).

4.2.2. Compound Treatment and Luciferase Assay

  • Compound Addition: After 24 hours of transfection, treat the cells with different concentrations of MMG.

  • Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9][10][11]

4.2.3. Data Analysis

  • Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

  • Fold Induction: Express the results as fold induction of luciferase activity compared to the vehicle-treated control.

Conclusion and Future Directions

The initial pharmacological profiling of this compound reveals it to be a promising anti-HBV agent with a novel mechanism of action involving the activation of the STING signaling pathway. The available data suggests that MMG warrants further investigation for the treatment of chronic hepatitis B.

Future research should focus on:

  • Quantitative Potency: Determining the precise IC50 and EC50 values for MMG's anti-HBV and STING-activating effects.

  • Broad-Spectrum Antiviral Activity: Investigating the potential of MMG against other DNA viruses that are sensed by the cGAS-STING pathway.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the therapeutic efficacy, safety, and pharmacokinetic profile of MMG in animal models of HBV infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of MMG to optimize its potency and pharmacological properties.

This technical guide provides a solid foundation for these future studies and is intended to accelerate the research and development of this compound as a potential therapeutic agent.

References

Matairesinol Monoglucoside: A Technical Guide to Preliminary Studies on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinol monoglucoside (MMG) is a lignan compound found in various plants. As a phytoestrogen, it has garnered interest for its potential therapeutic applications. Preliminary research has begun to elucidate its mechanisms of action, revealing a nuanced profile of activity that suggests potential in antiviral and immunomodulatory contexts. This technical guide provides an in-depth overview of the initial scientific investigations into the bioactivity of MMG, with a focus on its effects on key signaling pathways. For a comprehensive understanding, this guide also briefly discusses the known activities of its aglycone form, matairesinol, to provide a broader context for researchers in the field.

Core Mechanism of Action: Anti-Hepatitis B Virus (HBV) Activity

The most significant preliminary research on this compound has identified its potential as an anti-Hepatitis B virus (HBV) agent. The primary mechanism elucidated is the activation of the STING (Stimulator of Interferon Genes) signaling pathway, a crucial component of the innate immune system's response to viral infections.

STING Signaling Pathway Activation

This compound has been shown to upregulate the expression of STING, leading to the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α and IFN-β). These interferons subsequently exert their antiviral effects, leading to a reduction in HBV replication markers.[1]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMG Matairesinol Monoglucoside STING STING (Upregulation) MMG->STING TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation IFN_genes Type I Interferon Genes (IFN-α, IFN-β) pIRF3_n->IFN_genes IFN_transcription Transcription IFN_genes->IFN_transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_isolation Isolate Primary Hepatocytes & Kupffer Cells (WT & STING KO Mice) hbv_infection Infect with AAV-HBV (MOI 10) cell_isolation->hbv_infection mmg_treatment_vitro Treat with Matairesinol Monoglucoside (24h) hbv_infection->mmg_treatment_vitro analysis_vitro Analyze: - HBV DNA (qRT-PCR) - HBsAg/HBeAg (ELISA) - IFNs (qRT-PCR, ELISA) - Signaling Proteins (Western Blot) mmg_treatment_vitro->analysis_vitro mice_model 8-10 week-old Mice mmg_treatment_vivo Pre-treat with MMG (10 mg/kg, IP) mice_model->mmg_treatment_vivo aav_hbv_infection Infect with AAV-HBV (Tail Vein) mmg_treatment_vivo->aav_hbv_infection sample_collection Collect Blood Samples (after 2 weeks) aav_hbv_infection->sample_collection analysis_vivo Analyze Serum: - HBsAg/HBeAg (ELISA) - HBV DNA (qRT-PCR) - ALT, IFNs sample_collection->analysis_vivo

References

Methodological & Application

Application Notes and Protocols for the Extraction of Matairesinol Monoglucoside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinol monoglucoside is a lignan glycoside found in various plant materials, including flaxseed, sesame seed, and certain traditional Chinese medicinal plants.[1] As a phytoestrogen, it and its aglycone, matairesinol, are of significant interest to the scientific community due to their potential health benefits. This document provides detailed protocols for the extraction, quantification, and optimization of this compound from plant sources. Additionally, it outlines the compound's interaction with the STING signaling pathway, a key component of the innate immune system.

Data Presentation: Quantitative Analysis of Matairesinol in Plant Sources

The concentration of matairesinol and its glucosides can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods. The following table summarizes the reported concentrations of matairesinol (aglycone) in two common plant sources. It is important to note that matairesinol in plants often exists in its glycosidic forms.

Plant SourceCompoundConcentration Range (mg/100g FW)Average Concentration (mg/100g FW)Reference(s)
Flaxseed (Linum usitatissimum)Matairesinol (aglycone)0.00 - 52.026.68[2][3][4]
Sesame Seed (Sesamum indicum)Matairesinol (aglycone)1.13 - 39.3429.79[5]

FW: Fresh Weight

Experimental Protocols

Protocol 1: Generalized Extraction of this compound

This protocol is a generalized procedure for the solvent extraction of lignan glucosides from plant material. It is adaptable for various plant matrices and should be optimized for specific applications.

1. Sample Preparation:

  • Obtain fresh or dried plant material (e.g., seeds, leaves, stems).

  • Grind the plant material to a fine powder using a laboratory mill to increase the surface area for extraction.

  • For oil-rich seeds like flaxseed or sesame seed, a defatting step is recommended. This can be achieved by Soxhlet extraction with a non-polar solvent such as n-hexane or petroleum ether for 4-6 hours.

2. Extraction:

  • Weigh 10 g of the powdered (and defatted, if applicable) plant material into a flask.

  • Add 100 mL of 80% aqueous methanol (v/v) to the flask. The solid-to-solvent ratio can be optimized.

  • Macerate the mixture at room temperature with constant stirring for 24 hours. Alternatively, use ultrasound-assisted extraction (UAE) at 40-50°C for 30-60 minutes for improved efficiency.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

  • Combine the extracts from all three extractions.

3. Concentration and Purification:

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

    • Condition the SPE cartridge with methanol followed by deionized water.
    • Load the crude extract onto the cartridge.
    • Wash the cartridge with water to remove polar impurities.
    • Elute the lignan glycosides with methanol.

  • Evaporate the purified methanolic fraction to dryness.

4. Storage:

  • Store the dried extract at -20°C in a desiccator to prevent degradation.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

1. Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with the mobile phase.

2. Sample Preparation:

  • Dissolve a known weight of the dried plant extract from Protocol 1 in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be:

    • 0-5 min: 10% B
    • 5-25 min: 10-50% B (linear gradient)
    • 25-30 min: 50% B
    • 30-35 min: 50-10% B (linear gradient)
    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at 280 nm.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Express the final concentration as mg of this compound per gram of dry plant material.

Protocol 3: Optimization of Extraction using Response Surface Methodology (RSM)

RSM is a statistical method used to optimize experimental conditions by evaluating the effects of multiple factors and their interactions. A Box-Behnken design is often employed for this purpose.

1. Experimental Design:

  • Independent Variables: Select the key extraction parameters to be optimized. For example:

    • X1: Extraction Temperature (°C)
    • X2: Extraction Time (minutes)
    • X3: Solvent Concentration (% Methanol in water)

  • Levels: Define a range for each variable with a center point. For example:

    Variable Low (-1) Center (0) High (+1)
    X1: Temperature (°C) 40 50 60
    X2: Time (min) 30 60 90

    | X3: Solvent Conc. (%) | 60 | 80 | 100 |

  • Response Variable (Y): The yield of this compound (mg/g of plant material).

  • Generate a Box-Behnken design with the selected variables and levels using statistical software. This will result in a set of experimental runs with different combinations of the variable levels.

2. Performing the Experiments:

  • Conduct the extraction experiments according to the runs specified by the Box-Behnken design.

  • Quantify the yield of this compound for each experimental run using the HPLC method described in Protocol 2.

3. Data Analysis and Model Fitting:

  • Enter the experimental yields into the statistical software.

  • Fit the data to a second-order polynomial equation: Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ where Y is the predicted response, β₀ is the intercept, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, and βᵢⱼ are the interaction coefficients.

  • Perform an Analysis of Variance (ANOVA) to determine the significance of the model and each of its terms.

4. Optimization:

  • Generate 3D response surface plots and 2D contour plots to visualize the relationship between the independent variables and the response.

  • Use the model to determine the optimal conditions for maximizing the yield of this compound.

  • Validate the model by performing an experiment at the predicted optimal conditions and comparing the experimental result with the predicted value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification plant_material Plant Material grinding Grinding plant_material->grinding defatting Defatting (Optional) grinding->defatting solvent_extraction Solvent Extraction (e.g., 80% Methanol) defatting->solvent_extraction separation Filtration/ Centrifugation solvent_extraction->separation concentration Rotary Evaporation separation->concentration spe Solid-Phase Extraction (Purification) concentration->spe hplc HPLC-UV Analysis spe->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction and analysis of this compound.

This compound and the STING Signaling Pathway

This compound has been shown to modulate the STING (Stimulator of Interferon Genes) signaling pathway, which is integral to the innate immune response to cytosolic DNA.[1] The pathway is initiated by the detection of cytosolic DNA by cGAS (cyclic GMP-AMP synthase), leading to the production of cGAMP. cGAMP then activates STING, triggering a downstream cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This compound has been observed to enhance the production of type I interferons by modulating the STING-TBK1-IRF3 signaling axis.[1]

STING_Pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IRF3_dimer IRF3 Dimer p_IRF3->IRF3_dimer dimerizes IFN_genes Type I Interferon Genes IRF3_dimer->IFN_genes activates transcription Type1_IFN Type I Interferons IFN_genes->Type1_IFN MMG Matairesinol Monoglucoside MMG->STING_active modulates

References

Synthesis of Matairesinol Monoglucoside for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Matairesinol monoglucoside, a lignan found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties, including its role in modulating immune responses. For research purposes, a reliable and well-characterized supply of this compound is essential. This document provides detailed application notes and protocols for the enzymatic synthesis, purification, and characterization of this compound. Additionally, it outlines its application in studying the STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system, particularly in the context of Hepatitis B Virus (HBV) infection.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom. Matairesinol, a dibenzylbutyrolactone lignan, and its glucosides are precursors to the mammalian enterolignans, enterodiol and enterolactone, which are known for their phytoestrogenic and antioxidant activities. The glucosylation of matairesinol enhances its solubility and bioavailability, making this compound a key molecule for biological investigations.

Recent studies have highlighted the anti-HBV activity of this compound, demonstrating its ability to induce type I interferon production through the activation of the STING signaling pathway.[1][2][3] This makes enzymatically synthesized, high-purity this compound a valuable tool for researchers in immunology, virology, and drug development.

Synthesis of this compound

The synthesis of this compound is a two-step enzymatic process starting from secoisolariciresinol diglucoside (SDG), which is readily available from flaxseed. The first step involves the conversion of SDG to matairesinol, followed by the specific glucosylation of matairesinol to its monoglucoside.

Enzymatic Synthesis of Matairesinol from Secoisolariciresinol Diglucoside (SDG)

This step utilizes a combination of three enzymes: a glucosidase, a secoisolariciresinol dehydrogenase, and a glucose dehydrogenase.[1][4] The glucosidase hydrolyzes the glycosidic bonds in SDG to yield secoisolariciresinol. Subsequently, secoisolariciresinol dehydrogenase catalyzes the conversion of secoisolariciresinol to matairesinol. The glucose dehydrogenase is included to provide the necessary reducing power for the dehydrogenase, thereby increasing the reaction yield.[1][4]

Enzymatic Synthesis of this compound from Matairesinol

The final step involves the regioselective glucosylation of matairesinol using a UDP-glucosyltransferase (UGT). UGTs are a superfamily of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. Several UGTs from various plant sources have been shown to effectively glucosylate lignans, including matairesinol.

Table 1: Quantitative Data for Enzymatic Synthesis

ParameterValueReference
Matairesinol Synthesis from SDG
Enzyme CombinationGlucosidase, Secoisolariciresinol Dehydrogenase, Glucose Dehydrogenase[1][4]
Reported Yield>70%[1][4]
This compound Synthesis
EnzymeUDP-glucosyltransferase (UGT)[5]
Sugar DonorUDP-glucose[5]
Substrate Concentration (Matairesinol)200 µM[5]
UDP-glucose Concentration400 µM[5]
Purified Protein (UGT)20 µg in 100 µL reaction[5]
Incubation Temperature35°C[5]
Incubation Time60 min[5]

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

This protocol describes the in vitro enzymatic glucosylation of matairesinol.

Materials:

  • Matairesinol

  • Recombinant UDP-glucosyltransferase (UGT)

  • UDP-glucose

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Methanol

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 200 µM Matairesinol (dissolved in a minimal amount of DMSO if necessary)

    • 400 µM UDP-glucose

  • Add 20 µg of purified recombinant UGT to the reaction mixture to a final volume of 100 µL.

  • Incubate the reaction mixture at 35°C for 60 minutes.

  • Stop the reaction by adding 200 µL of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • The supernatant containing this compound can be directly used for analysis or further purification.

Protocol for Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A reversed-phase C18 column is typically used for the separation of lignans and their glucosides.[6]

Mobile Phase and Gradient:

  • A common mobile phase consists of a gradient of methanol and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • A representative gradient could be: 10% methanol to 90% methanol over 30 minutes.

Procedure:

  • Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter.

  • Inject an appropriate volume of the filtered sample onto the HPLC column.

  • Monitor the elution profile at a wavelength of 280 nm, which is characteristic for lignans.[6]

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Protocol for Characterization

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of lignan glucosides.

  • The expected molecular weight for this compound (C₂₆H₃₂O₁₁) is approximately 520.5 g/mol .[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.[8][9]

  • The NMR spectra should be compared with published data for this compound to confirm its identity and purity.[8]

Table 2: Characterization Data for this compound

TechniqueParameterExpected Value/ResultReference
Mass Spectrometry Molecular FormulaC₂₆H₃₂O₁₁[7]
Molecular Weight~520.5 g/mol [7]
HPLC Detection Wavelength280 nm[6]
NMR Spectroscopy ¹H and ¹³C SpectraConsistent with published data for this compound[8]

Application in Research: Studying the STING Signaling Pathway

This compound has been identified as an activator of the STING signaling pathway, which plays a crucial role in the innate immune response to viral infections, including HBV.[2][3]

Overview of the STING Signaling Pathway

The STING pathway is initiated by the recognition of cytosolic DNA, a hallmark of many viral and bacterial infections. This leads to the activation of cGAS (cyclic GMP-AMP synthase), which produces the second messenger cGAMP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β). These interferons then act in an autocrine and paracrine manner to establish an antiviral state in cells.

STING_Pathway MMG Matairesinol Monoglucoside STING STING MMG->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I Interferon Genes (IFN-α, IFN-β) pIRF3_dimer->IFN_genes Induces Transcription Interferons Type I Interferons (IFN-α, IFN-β) IFN_genes->Interferons Antiviral_response Antiviral Response Interferons->Antiviral_response

Caption: STING signaling pathway activated by this compound.

Experimental Workflow for Studying Anti-HBV Activity

The following workflow can be used to investigate the anti-HBV effects of synthesized this compound.

Anti_HBV_Workflow cluster_analysis Analysis start Start: Synthesized This compound cell_culture Culture HepG2.2.15 cells (HBV-producing cell line) start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection cell_lysis Lyse cells to extract DNA and protein incubation->cell_lysis elisa ELISA for HBsAg and HBeAg in supernatant supernatant_collection->elisa qpcr qPCR for HBV DNA in supernatant and cells supernatant_collection->qpcr cell_lysis->qpcr western_blot Western Blot for STING, p-TBK1, p-IRF3 cell_lysis->western_blot rt_qpcr RT-qPCR for IFN-α and IFN-β mRNA levels cell_lysis->rt_qpcr end End: Data Interpretation elisa->end Quantify viral antigens qpcr->end Quantify viral replication western_blot->end Assess pathway activation rt_qpcr->end Measure interferon response

Caption: Experimental workflow for anti-HBV activity assessment.

Protocol for In Vitro Anti-HBV Assay

This protocol provides a general guideline for assessing the anti-HBV activity of this compound in a cell culture model.

Cell Line:

  • HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome, are a commonly used model.

Procedure:

  • Seed HepG2.2.15 cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a positive control (e.g., an approved anti-HBV drug) and a vehicle control (the solvent used to dissolve the compound).

  • Incubate the cells for 48-72 hours.

  • Collect the cell culture supernatant to measure the levels of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) by ELISA.

  • Isolate total DNA from the cells and supernatant to quantify HBV DNA levels by qPCR.

  • Isolate total RNA from the cells to measure the mRNA levels of type I interferons (IFN-α, IFN-β) by RT-qPCR.

  • Prepare cell lysates to analyze the protein levels and phosphorylation status of key signaling molecules in the STING pathway (STING, TBK1, IRF3) by Western blotting.

Table 3: Quantitative Data from Anti-HBV Assays

ParameterTreatmentResultReference
In Vitro (Mouse Primary Hepatocytes)
HBV DNA ExpressionThis compoundSignificant inhibition[3]
HBsAg ExpressionThis compoundSignificant inhibition[3]
HBeAg ExpressionThis compoundSignificant inhibition[3]
IFN-α and IFN-β ProductionThis compoundEnhanced production[3]
In Vivo (AAV-HBV infected mice)
Serum HBsAg, HBeAg, HBV DNAThis compound (10 mg/kg)Significant reduction[3]

Conclusion

The enzymatic synthesis of this compound offers a reliable and efficient method for obtaining this valuable compound for research purposes. The detailed protocols provided herein for its synthesis, purification, and characterization will enable researchers to produce high-quality material for their studies. The application of this compound in the investigation of the STING signaling pathway and its potential as an anti-HBV agent underscores its importance in drug discovery and development. The provided workflows and protocols offer a solid foundation for further exploration of the biological activities of this promising natural product.

References

Application Note: Quantitative Analysis of Matairesinol Monoglucoside by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Matairesinol monoglucoside (MMG) in various matrices, including plant extracts and biological samples. The method utilizes reversed-phase chromatography with UV detection, providing excellent resolution and accuracy for the determination of this bioactive lignan. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a significant plant lignan that, along with other phytoestrogens, has garnered considerable interest for its potential health benefits. Accurate quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and understanding its biological activity. The method outlined herein provides a reliable approach for the direct quantification of this compound, minimizing sample preparation complexity by avoiding the need for hydrolysis to its aglycone, matairesinol.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Standard: Purified this compound standard (>95% purity).

Chromatographic Conditions

A generalized set of HPLC conditions, based on methods for similar lignan glucosides, is presented in Table 1. Optimization may be required depending on the specific sample matrix and HPLC system.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-25 min, 15-40% B25-30 min, 40-80% B30-35 min, 80-15% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh approximately 1 g of finely powdered, dried plant material.

    • Add 20 mL of 80% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid-Phase Extraction - Optional):

    • For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the reconstituted extract.

    • Wash with water to remove polar impurities.

    • Elute the lignans with methanol.

    • Evaporate the eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Illustrative Data)

The following table summarizes typical validation parameters for an HPLC method for lignan quantification. These values are illustrative and should be determined for the specific laboratory conditions.

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Data Analysis

The concentration of this compound in the samples is determined by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration in the original sample is then calculated based on the peak area of the analyte in the sample chromatogram and the initial sample weight and dilution factors.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material extraction Solvent Extraction plant_material->extraction standard MMG Standard standard_dilution Serial Dilution standard->standard_dilution filtration Filtration (0.45 µm) extraction->filtration hplc_vial_sample Sample in HPLC Vial filtration->hplc_vial_sample hplc_vial_std Standards in HPLC Vials standard_dilution->hplc_vial_std hplc_system HPLC System (C18 Column, UV Detector) hplc_vial_sample->hplc_system Injection hplc_vial_std->hplc_system Injection chromatogram_sample Sample Chromatogram hplc_system->chromatogram_sample chromatogram_std Standard Chromatograms hplc_system->chromatogram_std quantification Quantification of MMG in Sample chromatogram_sample->quantification calibration_curve Calibration Curve Construction chromatogram_std->calibration_curve calibration_curve->quantification final_report Final Report quantification->final_report

Caption: Workflow for the quantification of this compound by HPLC.

Signaling Pathway Diagram (Illustrative)

While this application note focuses on the analytical method, this compound is studied for its biological effects. The following diagram illustrates a hypothetical signaling pathway that could be investigated following quantification.

Signaling_Pathway MMG Matairesinol Monoglucoside Receptor Cell Surface Receptor MMG->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and direct approach for the quantification of this compound. The use of a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection at 280 nm, allows for sensitive and accurate measurements. This protocol is suitable for routine quality control and research applications involving the analysis of this important lignan.

Application Note: Quantitative Analysis of Matairesinol Monoglucoside in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinol monoglucoside (MMG) is a plant lignan found in various dietary sources. Following ingestion, it can be metabolized by the gut microbiota and absorbed, potentially exerting systemic biological effects. Recent research has highlighted its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities.[1][2] A study has shown that MMG can induce type I interferon production in Hepatitis B Virus (HBV) infection by modulating the STING signaling pathway, suggesting its promise as a therapeutic agent.[1] To support pharmacokinetic, pharmacodynamic, and toxicological studies in drug development, a robust and sensitive analytical method for the quantification of MMG in biological matrices is essential. This application note provides a detailed protocol for the analysis of this compound in plasma/serum, urine, and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of LC-MS/MS Analysis

LC-MS/MS is the preferred method for quantifying small molecules in complex biological samples due to its high selectivity, sensitivity, and speed. The method involves three key steps:

  • Sample Preparation: Extraction of MMG from the biological matrix and removal of interfering substances such as proteins and salts.

  • Chromatographic Separation (LC): Separation of MMG from other sample components on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column.

  • Mass Spectrometric Detection (MS/MS): Ionization of the separated MMG and subsequent fragmentation to produce specific precursor-product ion transitions. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity and reduces background noise.

Experimental Protocols

The following protocols are generalized based on established methods for lignan and glucuronide analysis in biological matrices.[3][4][5][6] Method validation according to regulatory guidelines (e.g., FDA) is crucial before application to study samples.[3]

Sample Preparation

a) Plasma/Serum

Protein precipitation is a common and effective method for extracting small molecules from plasma or serum.

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol containing a suitable internal standard (e.g., a deuterated analog of MMG or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Urine

Urine samples often require a "dilute-and-shoot" approach, but a simple extraction can improve data quality.

  • Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

  • To 50 µL of supernatant, add 450 µL of a mixture of methanol and water (1:1, v/v) containing the internal standard.[5]

  • Vortex for 30 seconds.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

c) Tissues

Tissue samples require homogenization to release the analyte.

  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Add 500 µL of ice-cold extraction solvent (e.g., 80% methanol in water) containing the internal standard.

  • Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved. Keep samples on ice during this process.

  • Centrifuge the homogenate at >12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase, vortex, and centrifuge before transferring to an autosampler vial.

LC-MS/MS Method Parameters

The following are typical starting conditions that should be optimized for the specific instrumentation used.

a) Liquid Chromatography

ParameterTypical Condition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with low %B (e.g., 5-10%), ramp up to >90% B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 2 - 10 µL

b) Mass Spectrometry

ParameterTypical Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be determined during method development)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ or [M+H]⁺ For this compound (C26H32O11), the molecular weight is 520.52 g/mol . The precursor ion would be approximately m/z 519.2 (negative mode) or m/z 521.2 (positive mode).
Product Ions To be determined by infusing a standard solution of MMG and performing product ion scans. A likely fragmentation would be the loss of the glucose moiety (162.14 Da), resulting in a fragment corresponding to Matairesinol (m/z 357.1).
Collision Energy (CE) To be optimized for each MRM transition.
Source Temperature 400 - 550°C
IonSpray Voltage -4500 V (Negative) or +5500 V (Positive)

Data Presentation

Quantitative data should be presented in a clear and organized manner. The table below summarizes typical validation parameters for an LC-MS/MS method for related compounds, which would be expected for a validated MMG assay.

ParameterTypical Performance Metric
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (%Bias) Within ±15%
Extraction Recovery 80 - 120%
Matrix Effect Within acceptable limits (e.g., 85-115%)

These values are illustrative and based on similar assays for other glucosides and lignans in biological matrices.[3][4][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Extraction (Protein Ppt, LLE, etc.) InternalStandard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation (if applicable) Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Data Reporting Quantification->Reporting STING_Pathway MMG Matairesinol monoglucoside (MMG) STING STING MMG->STING Upregulates HBV HBV Infection cGAS cGAS HBV->cGAS Activates cGAS->STING Activates TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Transcription Antiviral Antiviral Response IFN->Antiviral

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Matairesinol Monoglucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of in vitro cell-based assays to evaluate the biological activities of Matairesinol monoglucoside (MMG), a lignan found in various plants. The protocols are intended to guide researchers in pharmacology, cell biology, and drug discovery in assessing the therapeutic potential of MMG. The primary biological activities highlighted herein include anti-HBV, anticancer, and anti-inflammatory effects. While some of the detailed anticancer and anti-inflammatory protocols utilize the aglycone form, Matairesinol (MAT), these assays can be adapted to investigate the specific effects of MMG.

Anti-Hepatitis B Virus (HBV) Activity

This compound has been shown to exhibit significant anti-HBV activity by inducing the production of type I interferons (IFN-α and IFN-β) through the activation of the STING (stimulator of interferon genes) signaling pathway.[1][2] This leads to a reduction in HBV DNA, HBsAg, and HBeAg levels in infected cells.[1][2]

Experimental Protocol: In Vitro Anti-HBV Assay

This protocol is designed to assess the anti-HBV efficacy of MMG in primary hepatocytes and Kupffer cells.

1. Cell Culture and Infection:

  • Isolate primary hepatocytes and Kupffer cells from wild-type mice.[2]

  • Culture the cells in DMEM/F12 medium supplemented with appropriate additives. For hepatocytes, pre-coat culture dishes with collagen I.[2]

  • Infect the cells with AAV-HBV at a multiplicity of infection (MOI) of 10.[2]

2. MMG Treatment:

  • Prepare a stock solution of this compound (e.g., MedChemExpress, HY-N8107) in a suitable solvent like DMSO.

  • Treat the HBV-infected cells with varying concentrations of MMG for 24 hours.[2]

3. Quantification of HBV Markers:

  • HBV DNA: Extract total DNA from the cells and culture supernatant. Quantify HBV DNA levels using quantitative real-time PCR (qRT-PCR) with primers specific for the HBV genome.

  • HBsAg and HBeAg: Collect the cell culture supernatant and measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using commercially available ELISA kits.[1][2]

4. Analysis of Type I Interferon Production:

  • qRT-PCR: Extract total RNA from the treated cells and perform reverse transcription followed by qRT-PCR to measure the mRNA expression levels of IFN-α and IFN-β.[1][2]

  • ELISA: Measure the protein levels of IFN-α and IFN-β in the cell culture supernatant using specific ELISA kits.[1][2]

5. Luciferase Reporter Assay for STING Pathway Activation:

  • Co-transfect HEK293T cells with a luciferase reporter plasmid containing the IFN-β promoter or ISRE (Interferon-Stimulated Response Element) along with an expression vector for STING.

  • Treat the transfected cells with MMG.

  • Measure luciferase activity to determine the activation of the STING pathway.[2]

Data Presentation: Anti-HBV Activity of MMG
Cell TypeTreatmentHBV DNA Reduction (%)HBsAg Reduction (%)HBeAg Reduction (%)IFN-α Induction (fold change)IFN-β Induction (fold change)
Primary HepatocytesMMGSignificant reductionSignificant reductionSignificant reductionSignificant increaseSignificant increase
Kupffer CellsMMGSignificant reductionSignificant reductionSignificant reductionSignificant increaseSignificant increase

Note: The table summarizes the reported trends. Specific quantitative values can be extracted from the source literature.[1][2]

Signaling Pathway and Experimental Workflow

HBV_Signaling_Pathway cluster_workflow Experimental Workflow cluster_pathway STING Signaling Pathway Hepatocytes Primary Hepatocytes & Kupffer Cells Infection AAV-HBV Infection Hepatocytes->Infection Treatment MMG Treatment Infection->Treatment Analysis Analysis of: - HBV DNA (qRT-PCR) - HBsAg/HBeAg (ELISA) - IFN-α/β (qRT-PCR, ELISA) Treatment->Analysis MMG Matairesinol monoglucoside (MMG) STING STING MMG->STING Upregulates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN Induces Transcription AntiHBV Anti-HBV Effect IFN->AntiHBV

Caption: Workflow for Anti-HBV Assay and the STING Signaling Pathway.

Anticancer Activity

The aglycone, Matairesinol (MAT), has demonstrated anticancer properties, including the inhibition of cell proliferation, migration, and colony formation in prostate and pancreatic cancer cell lines.[3][4] These effects are partly mediated through the modulation of the PI3K/Akt and MAPK signaling pathways.[3] The following protocols can be adapted to test the anticancer potential of MMG.

Experimental Protocol: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of MMG on cancer cells.

1. Cell Seeding:

  • Seed cancer cells (e.g., PC3 for prostate cancer, PANC-1 or MIA PaCa-2 for pancreatic cancer) in 96-well plates at a density of 1.5 x 10³ cells per well and culture overnight.[3]

2. Treatment:

  • Treat the cells with a range of MMG concentrations (e.g., 1.56 to 200 µM) for 24, 48, and 72 hours.[3] Include untreated and vehicle (e.g., DMSO) controls.

3. MTT Addition:

  • After the treatment period, add 100 µL of 1 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

4. Formazan Solubilization and Measurement:

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Experimental Protocol: Wound-Healing Migration Assay

This assay evaluates the effect of MMG on cancer cell migration.

1. Cell Seeding and Monolayer Formation:

  • Seed cells in 6-well plates and grow them to confluence.

2. Creating the "Wound":

  • Create a scratch in the cell monolayer using a sterile pipette tip.

3. Treatment and Imaging:

  • Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of MMG.

  • Capture images of the wound at 0 hours and after 24 hours.[3]

4. Analysis:

  • Measure the width of the wound at different time points and calculate the percentage of wound closure to determine the migration rate.[3]

Experimental Protocol: Clonogenic Assay

This assay assesses the ability of single cancer cells to form colonies, a measure of self-renewal and proliferative potential.

1. Cell Seeding:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

2. Treatment:

  • Treat the cells with various concentrations of MMG and incubate for a period that allows for colony formation (typically 10-14 days).

3. Staining and Quantification:

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (typically containing >50 cells) to determine the surviving fraction.[3]

Data Presentation: Anticancer Effects of Matairesinol (MAT)
AssayCell LineMAT Concentration (µM)Observed EffectReference
Proliferation PANC-18048% inhibition[4]
MIA PaCa-28050% inhibition[4]
Migration PC350Inhibition of wound closure[3]
PC3100Greater inhibition[3]
PC3200Strongest inhibition (71.33% open wound)[3]
Clonogenicity PC3501.2-fold reduction[3]
PC31001.44-fold reduction[3]
PC32002.1-fold reduction[3]

Note: This data is for Matairesinol (MAT). Similar experiments are required to determine the specific effects of MMG.

Signaling Pathway Implicated in Anticancer Activity

Anticancer_Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway MAT Matairesinol (MAT) PI3K PI3K MAT->PI3K Inhibits AKT Akt MAT->AKT Inhibits GrowthFactors Growth Factors (e.g., IGF1, HGF, EGF) Receptors Receptor Tyrosine Kinases (e.g., IGF1R) GrowthFactors->Receptors Receptors->PI3K PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Metastasis Cell Proliferation, Survival, and Metastasis Downstream->Metastasis

Caption: PI3K/Akt pathway targeted by Matairesinol in cancer.

Anti-inflammatory and Antioxidant Activity

Matairesinol (MAT) has been reported to have anti-inflammatory and antioxidant effects, for instance in models of sepsis-mediated brain injury.[5][6] It can suppress the production of pro-inflammatory cytokines and reduce oxidative stress by modulating the MAPK and NF-κB pathways.[5][7]

Experimental Protocol: Measurement of Inflammatory Mediators

This protocol is for assessing the anti-inflammatory effects of MMG in lipopolysaccharide (LPS)-stimulated microglia or macrophage cell lines (e.g., BV2, RAW 264.7).

1. Cell Culture and Stimulation:

  • Culture the cells in appropriate medium.

  • Pre-treat the cells with various concentrations of MMG for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.[7]

3. Cytokine Measurement (ELISA or qRT-PCR):

  • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using specific ELISA kits.[6]

  • qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to determine the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6).[7]

Experimental Protocol: Antioxidant Activity Assays

These assays measure the ability of MMG to mitigate oxidative stress in cells.

1. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Treat cells with MMG, followed by an oxidative stress inducer (e.g., H₂O₂ or LPS).

  • Load the cells with a fluorescent probe like DCFH-DA.

  • Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence microplate reader or flow cytometry.

2. Measurement of Antioxidant Enzyme Activity:

  • Prepare cell lysates from treated cells.

  • Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available assay kits.[6]

Data Presentation: Anti-inflammatory Effects of Matairesinol (MAT)
Cell LineTreatmentParameter MeasuredResultReference
BV2 microgliaLPS + MAT (6.25-25 µM)NO productionConcentration-dependent inhibition[7]
LPS + MAT (6.25-25 µM)iNOS expressionConcentration-dependent inhibition[7]
LPS + MAT (6.25-25 µM)COX-2 expressionConcentration-dependent inhibition[7]
MicrogliaLPS + MAT (5-20 µg/mL)TNF-α, IL-1β, IL-6Decreased expression[6]

Note: This data is for Matairesinol (MAT). Similar experiments are required to determine the specific effects of MMG.

Logical Diagram for Anti-inflammatory Workflow

Anti_inflammatory_Workflow Start Start: Culture Microglia/ Macrophages Pretreat Pre-treat with MMG Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cells Harvest Cells Stimulate->Cells Griess Griess Assay for NO Supernatant->Griess ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Supernatant->ELISA RNA RNA Extraction Cells->RNA End End: Quantify Inflammation Griess->End ELISA->End qRT_PCR qRT-PCR for iNOS, COX-2, Cytokine mRNA RNA->qRT_PCR qRT_PCR->End

Caption: Workflow for assessing anti-inflammatory activity.

References

Protocol for dissolving Matairesinol monoglucoside for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Matairesinol Monoglucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (MMG) is a lignan compound found in various plants. It is investigated for its diverse pharmacological properties, including its potential role in modulating immune responses. Recent studies have highlighted its ability to induce type I interferon production in the context of Hepatitis B Virus (HBV) infection through the STING signaling pathway[1]. This document provides a detailed protocol for the dissolution of this compound for experimental use, along with relevant data and pathway information.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is limited in publicly available resources. The following table summarizes the available information. Researchers are advised to perform their own solubility tests for specific experimental needs.

SolventReported Solubility/NotesSource
Dimethyl Sulfoxide (DMSO)Commonly used as a solvent for creating stock solutions.[2][3] Suppliers offer pre-dissolved solutions at 10 mM in DMSO.[2]Commercial Suppliers[2][3]
WaterEstimated solubility of 422.5 mg/L at 25 °C.The Good Scents Company[4]
EthanolNo specific data for the monoglucoside. The related aglycone, Matairesinol, is soluble at 2 mg/mL.GlpBio[5]
DMFNo specific data for the monoglucoside. The related aglycone, Matairesinol, is soluble at 30 mg/mL.GlpBio[5]
DMSO:PBS (pH 7.2) (1:4)No specific data for the monoglucoside. The related aglycone, Matairesinol, is soluble at 0.25 mg/mL.GlpBio[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MMG) in DMSO.

Materials:

  • This compound (MW: 520.53 g/mol )[2][6]

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or incubator set to 37°C (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of MMG powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of MMG.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 520.53 g/mol * 1000 mg/g * 1 mL = 5.2053 mg

  • Initial Dissolution: Add the appropriate volume of DMSO to the vial containing the MMG powder. For the example above, add 1 mL of DMSO.

  • Solubilization:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, the following steps can be taken to aid dissolution:

      • Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.[5][7][8]

      • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[5][7][8]

    • After warming or sonication, vortex the solution again. Ensure the solution is clear before proceeding.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7][8]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8]

Note on Further Dilutions: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Dilute the DMSO stock solution in the appropriate cell culture medium immediately before use.

Signaling Pathway and Experimental Workflow

This compound and the STING Signaling Pathway

This compound has been shown to induce the production of type I interferons (IFN-α and IFN-β) by modulating the STING (Stimulator of Interferon Genes) signaling pathway. This pathway is crucial for the innate immune response to viral infections. The diagram below illustrates the proposed mechanism of action.

STING_Pathway cluster_cell Infected Cell (e.g., Hepatocyte) cluster_nucleus MMG Matairesinol Monoglucoside (MMG) STING STING MMG->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN_Genes IFN-α/β Genes Nucleus->IFN_Genes Induces Transcription IFN_Protein IFN-α/β Protein IFN_Genes->IFN_Protein Translation Antiviral_Response Antiviral Response IFN_Protein->Antiviral_Response Secreted to initiate MMG_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare MMG Stock (Protocol 1) Treat_Cells Treat Cells with varying concentrations of MMG Prep_Stock->Treat_Cells Culture_Cells Culture Primary Hepatocytes or Kupffer Cells Infect_Cells Infect Cells with AAV-HBV Culture_Cells->Infect_Cells Infect_Cells->Treat_Cells Collect_Samples Collect Supernatant and Cell Lysates Treat_Cells->Collect_Samples Analysis_HBV Quantify HBV DNA, HBsAg, HBeAg Collect_Samples->Analysis_HBV Analysis_IFN Measure IFN-α/β (e.g., ELISA) Collect_Samples->Analysis_IFN

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Matairesinol Monoglucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the poor oral bioavailability of Matairesinol monoglucoside (MMG).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the formulation and in vitro/in vivo evaluation of this compound.

Issue 1: Low Dissolution Rate of MMG in Aqueous Media

  • Problem: You are observing a very slow or incomplete dissolution of your MMG formulation in simulated gastric or intestinal fluids.

  • Possible Causes:

    • Inherent low aqueous solubility of MMG.

    • Inappropriate formulation strategy.

    • Presence of agglomerates in the formulation.

  • Troubleshooting Steps:

    • Particle Size Reduction: Mill or grind the MMG powder to increase the surface area available for dissolution.

    • Formulation Optimization:

      • Amorphous Solid Dispersions: Prepare a solid dispersion of MMG in a hydrophilic polymer (e.g., PVP, HPMC). This can prevent crystallization and enhance dissolution.

      • Lipid-Based Formulations: Formulate MMG in a self-nanoemulsifying drug delivery system (SNEDDS) or a lipid-based nanoparticle system to improve solubilization.

    • Surfactant Addition: Incorporate a biocompatible surfactant (e.g., Tween 80, Poloxamer 188) into your formulation to reduce surface tension and improve wetting of the MMG particles.

    • Sonication: Use an ultrasonic bath to break up any particle agglomerates during the dissolution testing.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Problem: You are observing significant animal-to-animal variation in the plasma concentration-time profiles of MMG and its metabolites.

  • Possible Causes:

    • Inconsistent dosing volume or technique.

    • Variations in the gut microbiota composition of the animals.[1][2][3]

    • Food effects influencing gastrointestinal transit time and absorption.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure accurate and consistent oral gavage technique. Use a fixed dosing volume based on the animal's body weight.

    • Animal Acclimatization: Allow sufficient time for animals to acclimate to their housing and diet to minimize stress-related physiological changes.

    • Fasting Protocol: Implement a consistent fasting period (e.g., 12 hours) before dosing to reduce the influence of food on drug absorption.

    • Gut Microbiota Consideration: If feasible, consider co-housing animals to promote a more uniform gut microbial environment. For more controlled studies, you could potentially use antibiotics to modulate the gut microbiota, although this introduces another variable.

Issue 3: Low and Undetectable Plasma Concentrations of Parent MMG

  • Problem: After oral administration, you are unable to detect or quantify the parent this compound in plasma samples.

  • Possible Causes:

    • Rapid and extensive first-pass metabolism in the gut and liver.[2][3]

    • Conversion of MMG to its aglycone, matairesinol, and subsequently to enterolignans by gut bacteria.[1][2][3]

    • Insufficient sensitivity of the analytical method.

  • Troubleshooting Steps:

    • Metabolite Analysis: Shift the focus of your bioanalysis to quantify the major metabolites, namely matairesinol, enterodiol, and enterolactone. These are the biologically active forms and their presence indicates absorption of the parent compound.[1][2][3]

    • Increase Dose: Cautiously increase the administered dose of MMG to potentially achieve detectable plasma concentrations of the parent compound.

    • Analytical Method Optimization:

      • Improve the extraction efficiency of MMG from plasma using a more suitable solvent system or solid-phase extraction (SPE) protocol.

      • Enhance the sensitivity of your LC-MS/MS method by optimizing the ionization source parameters and using a more sensitive mass transition.

    • Inhibition of Metabolism: In exploratory in vitro or ex vivo studies, consider co-administering inhibitors of specific metabolic enzymes (e.g., cytochrome P450 inhibitors) to understand their role in MMG metabolism.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to the oral bioavailability of this compound?

A1: The primary barriers are its extensive metabolism by the gut microbiota and subsequent first-pass metabolism in the liver.[2][3] Plant lignans like MMG are converted by intestinal bacteria into mammalian lignans, such as enterodiol and enterolactone, before significant absorption of the parent compound can occur.[1]

Q2: What are the expected metabolites of this compound that I should be looking for in plasma and urine?

A2: Following oral administration, you should primarily look for matairesinol (the aglycone of MMG), enterodiol, and enterolactone.[1][2][3] These are the major metabolites produced by the gut microbiota. These metabolites may also be present as glucuronide or sulfate conjugates due to phase II metabolism in the liver.

Q3: What formulation strategies have shown promise for improving the bioavailability of poorly soluble natural compounds like lignans?

A3: Several strategies can be employed, including:

  • Nanoformulations: Techniques like nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can increase the surface area for dissolution and improve absorption.

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and enhance its dissolution rate.

  • Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and intestinal uptake of lipophilic compounds.

  • Co-administration with Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, thereby enhancing drug absorption.

Q4: How can I assess the intestinal permeability of my MMG formulation?

A4: You can use in vitro models like the Caco-2 cell monolayer assay or ex vivo models such as the everted gut sac technique. These methods provide an indication of the potential for your formulation to be absorbed across the intestinal barrier.

Q5: What are the key pharmacokinetic parameters I should aim to determine in my in vivo studies?

A5: You should aim to determine the following pharmacokinetic parameters for both the parent compound (if detectable) and its major metabolites:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

Data Presentation

Table 1: Solubility of Matairesinol and its Glucoside in Various Solvents

CompoundSolventSolubilityReference
MatairesinolDMF30 mg/mL[4]
DMSO30 mg/mL[4]
DMSO:PBS (pH 7.2) (1:4)0.25 mg/mL[4]
Ethanol2 mg/mL[4]
This compound-Data not readily available in the public domain. Researchers are encouraged to determine this experimentally.

Table 2: Example Pharmacokinetic Parameters of Lignan Metabolites in Rats (Template for Researchers)

FormulationAnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
MMG Suspension Matairesinol
Enterodiol
Enterolactone
MMG Nanoformulation Matairesinol
Enterodiol
Enterolactone

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling

  • Preparation of the Suspension:

    • Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80) in deionized water.

    • Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.

  • Milling Process:

    • Transfer the suspension to a milling chamber containing zirconia beads (e.g., 0.5 mm diameter).

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The milling chamber should be cooled to prevent thermal degradation of the compound.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Continue milling until the desired particle size (e.g., < 200 nm) and PDI (e.g., < 0.3) are achieved.

  • Characterization:

    • Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.

    • Perform solid-state characterization (e.g., XRD, DSC) of the lyophilized nanosuspension to assess the crystallinity of the drug.

Protocol 2: In Vitro Dissolution Testing of MMG Formulations

  • Preparation of Dissolution Media:

    • Prepare simulated gastric fluid (SGF, pH 1.2) without pepsin and simulated intestinal fluid (SIF, pH 6.8) without pancreatin.

  • Dissolution Apparatus:

    • Use a USP Type II (paddle) dissolution apparatus. Set the temperature to 37 ± 0.5 °C and the paddle speed to 50 rpm.

  • Procedure:

    • Add 900 mL of the dissolution medium to each vessel.

    • Introduce the MMG formulation (e.g., nanosuspension, solid dispersion, or pure drug) into the dissolution vessels.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the concentration of MMG in the filtrate using a validated HPLC method.

  • Data Analysis:

    • Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles for different formulations.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies MMG_Powder MMG Powder Formulation Formulation Strategy (e.g., Nanosuspension, Solid Dispersion) MMG_Powder->Formulation Optimization Characterization Physicochemical Characterization (Particle Size, Dissolution) Formulation->Characterization Evaluation Permeability Caco-2 Permeability Assay Characterization->Permeability Select Lead Formulation Metabolism Gut Microbiota Incubation Characterization->Metabolism Dosing Oral Administration to Rats Permeability->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of MMG & Metabolites Sampling->Analysis PK Pharmacokinetic Modeling Analysis->PK

Caption: Experimental workflow for developing and evaluating MMG formulations.

lignan_metabolism MMG This compound (MMG) Matairesinol Matairesinol MMG->Matairesinol Gut Microbiota (Deglycosylation) Enterodiol Enterodiol Matairesinol->Enterodiol Gut Microbiota (Demethylation & Dehydroxylation) Conjugates Glucuronide/Sulfate Conjugates Matairesinol->Conjugates Phase II Enzymes (Liver) Enterolactone Enterolactone Enterodiol->Enterolactone Gut Microbiota (Oxidation) Enterodiol->Conjugates Phase II Enzymes (Liver) Enterolactone->Conjugates Phase II Enzymes (Liver)

Caption: Metabolic pathway of this compound in the body.

STING_pathway MMG Matairesinol Monoglucoside STING STING MMG->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates & Activates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN Induces Transcription HBV_Inhibition Inhibition of HBV IFN->HBV_Inhibition

Caption: MMG's modulation of the STING signaling pathway.[5][6]

References

Technical Support Center: Optimizing Matairesinol Monoglucoside (MMG) Extraction from Trachelospermum asiaticum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Matairesinol monoglucoside (MMG) from Trachelospermum asiaticum.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound (MMG) from Trachelospermum asiaticum?

A1: The most common methods for extracting MMG and other lignans from Trachelospermum asiaticum include:

  • Conventional Solvent Extraction: This typically involves maceration or reflux extraction with polar solvents like methanol or ethanol.[1][2] Aqueous mixtures of these solvents are often effective for extracting lignan glycosides.[3]

  • Ultrasound-Assisted Extraction (UAE): UAE uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4][5][6]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction with reduced solvent consumption.[7][8][9]

Q2: Which part of Trachelospermum asiaticum is the best source for MMG?

A2: Lignans are often concentrated in the roots and stems of Trachelospermum species.[2] For targeted isolation of lignans from Trachelospermum asiaticum, the roots have been effectively used.[2]

Q3: What is the recommended solvent for extracting MMG?

A3: For lignan glycosides like MMG, polar solvents are most effective. Aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly used.[3] Pure methanol has been successfully used for the initial extraction of lignans from Trachelospermum asiaticum.[2] The choice between ethanol and methanol often depends on laboratory practice and subsequent analysis requirements.[3]

Q4: How can I improve the purity of my MMG extract?

A4: After the initial extraction, purification is crucial. Common techniques include:

  • Liquid-Liquid Partitioning: The crude extract can be partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, n-butanol, and water) to separate compounds based on polarity.[2]

  • Column Chromatography: Techniques like flash chromatography are effective for preparative separation and isolation of pure lignans from crude extracts.[10]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is a powerful tool.[1]

Q5: Are there any stability concerns for MMG during extraction?

A5: Lignans and their glycosides are generally stable at temperatures below 100°C.[3] However, prolonged exposure to high temperatures, extreme pH, or certain enzymes can lead to degradation or conversion. For instance, strong acidic conditions can cause the transformation of some lignans.[3] During MAE, excessive microwave power can potentially degrade target compounds.[9]

Troubleshooting Guides

Conventional Solvent Extraction
IssuePossible Cause(s)Suggested Solution(s)
Low MMG Yield 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Incomplete cell wall disruption. 4. Plant material not properly dried or ground.1. Use aqueous methanol or ethanol (e.g., 70-80%) to increase polarity.[3] 2. Increase extraction time (e.g., up to 16 hours for maceration) or perform multiple extraction cycles.[4] For reflux, ensure the temperature is near the boiling point of the solvent.[3] 3. Ensure the plant material is finely ground to increase surface area. 4. Properly dry the plant material to remove excess moisture which can hinder solvent penetration.[3]
Co-extraction of Impurities 1. Solvent is too non-polar, extracting lipids and other non-polar compounds. 2. Single-step extraction without pre-treatment.1. Defat the plant material with a non-polar solvent like n-hexane before extracting with a polar solvent.[10] 2. Use sequential extraction with solvents of increasing polarity.
Thermal Degradation of MMG High temperature during reflux extraction.While lignan glycosides are relatively heat-stable, consider using maceration at room temperature for a longer duration as an alternative to heated reflux.[3][4]
Ultrasound-Assisted Extraction (UAE)
IssuePossible Cause(s)Suggested Solution(s)
Low MMG Yield 1. Suboptimal ultrasonic power or frequency. 2. Inadequate extraction time. 3. Poor solvent choice. 4. High solid-to-liquid ratio.1. Optimize the ultrasonic power. Typically, a power of 50% is a good starting point.[4] 2. Increase the sonication time. While UAE is rapid, optimization is needed.[4][5][6] 3. Use an optimized aqueous ethanol or methanol solution. 4. Decrease the solid-to-liquid ratio to ensure adequate solvent for extraction. Ratios of 1:10 to 1:30 (g/mL) are common.
Sample Overheating Continuous sonication without cooling.Use a pulsed sonication mode or place the extraction vessel in a cooling bath to maintain a constant, optimal temperature.
Inconsistent Results 1. Inconsistent placement of the ultrasonic probe. 2. Variations in sample particle size.1. Ensure the ultrasonic probe is submerged to the same depth in the solvent for each run. 2. Use a consistent and fine particle size for all samples.
Microwave-Assisted Extraction (MAE)
IssuePossible Cause(s)Suggested Solution(s)
Low MMG Yield 1. Microwave power is too low or too high. 2. Extraction time is too short. 3. Incorrect solvent.1. Optimize microwave power. High power can lead to degradation, while low power may be inefficient.[9] 2. Increase the extraction time in increments to find the optimal duration.[8] 3. Use a solvent with a high dielectric constant (e.g., aqueous ethanol/methanol) for efficient microwave absorption.
Solvent Evaporation Overheating of the solvent.Use a closed-vessel MAE system or a reflux condenser to prevent solvent loss.[9]
Charring of Plant Material "Hot spots" due to uneven microwave distribution.Ensure the plant material is fully submerged in the solvent and stir the mixture if possible to ensure even heating.

Data Presentation: Comparison of Extraction Parameters

Note: As specific quantitative data for the optimization of MMG extraction from Trachelospermum asiaticum is limited in the available literature, the following tables present representative data for lignan extraction from various plant sources to guide experimental design.

Table 1: Conventional Solvent Extraction Parameters for Lignans

ParameterRange/ValuePlant MaterialTarget Lignan(s)Reference
Solvent100% MethanolTrachelospermum asiaticum rootsDibenzylbutylrolactone-type lignans[2]
Extraction Time3 days (repeated)Trachelospermum asiaticum rootsDibenzylbutylrolactone-type lignans[2]
TemperatureRoom TemperatureTrachelospermum asiaticum rootsDibenzylbutylrolactone-type lignans[2]

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters for Lignans

ParameterRange/ValuePlant MaterialTarget Lignan(s)Reference
SolventMethyl ethyl ketoneLinum austriacum hairy rootsJusticidin B[4]
Ultrasonic Power50%Linum austriacum hairy rootsJusticidin B[4]
Extraction Time5 minLinum austriacum hairy rootsJusticidin B[4]
Solid-to-Liquid Ratio1:400 (g/mL)Linum austriacum hairy rootsJusticidin B[4]

Table 3: Microwave-Assisted Extraction (MAE) Parameters for Lignans

ParameterRange/ValuePlant MaterialTarget Lignan(s)Reference
Solvent70% MethanolSaraca asoca barkLyoniside[7]
Microwave Power150 WFlaxseed cakesHerbacetin diglucoside[8]
Extraction Time10 minSaraca asoca barkLyoniside[7]
Solid-to-Liquid Ratio1:30 (g/mL)Saraca asoca barkLyoniside[7]
TemperatureNot specifiedSaraca asoca barkLyoniside[7]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of MMG
  • Preparation of Plant Material: Dry the roots of Trachelospermum asiaticum at a controlled temperature (e.g., 40-60°C) and grind them into a fine powder.[3]

  • Defatting (Optional but Recommended): Macerate the powdered plant material in n-hexane at room temperature for 24 hours to remove lipids and other non-polar compounds. Filter and discard the n-hexane. Air-dry the plant residue.[10]

  • Extraction: Macerate the defatted plant material in 100% methanol (or 80% aqueous methanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24-72 hours at room temperature with occasional stirring.[2]

  • Filtration and Concentration: Filter the extract through filter paper. Repeat the extraction process on the residue two more times with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extract can be further purified by liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol).[2]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of MMG (Optimizable)
  • Preparation of Plant Material: Prepare dried, powdered Trachelospermum asiaticum roots as described in Protocol 1.

  • Extraction: Place the powdered material in an extraction vessel with the chosen solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Apply ultrasound at a set power (e.g., 200-400 W) and frequency (e.g., 20-40 kHz) for a defined period (e.g., 5-30 minutes).[4] Use a cooling system to maintain a constant temperature.

  • Recovery: After sonication, filter the mixture and concentrate the solvent as described in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE) of MMG (Optimizable)
  • Preparation of Plant Material: Prepare dried, powdered Trachelospermum asiaticum roots as described in Protocol 1.

  • Extraction: Place the powdered material in a microwave-safe extraction vessel with the chosen solvent (e.g., 70% methanol) at a specific solid-to-liquid ratio (e.g., 1:30 w/v).[7]

  • Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 100-500 W) and extraction time (e.g., 5-15 minutes).[7][8] If using an open-vessel system, connect a reflux condenser.

  • Recovery: After irradiation, allow the vessel to cool. Filter the mixture and concentrate the solvent as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_purification Purification cluster_analysis Analysis plant_material Trachelospermum asiaticum (Roots) drying Drying plant_material->drying grinding Grinding drying->grinding conventional Conventional Solvent Extraction grinding->conventional uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae filtration Filtration conventional->filtration uae->filtration mae->filtration concentration Concentration filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Column Chromatography partitioning->chromatography hplc HPLC Analysis chromatography->hplc mmg Pure MMG hplc->mmg

Caption: General experimental workflow for MMG extraction and purification.

troubleshooting_logic start Low MMG Yield? check_solvent Is solvent optimal? start->check_solvent check_params Are extraction parameters (time, temp, power) optimized? check_solvent->check_params Yes solution_solvent Adjust solvent polarity (e.g., aqueous methanol/ethanol) check_solvent->solution_solvent No check_prep Is sample preparation (drying, grinding) adequate? check_params->check_prep Yes solution_params Systematically vary parameters to find optimum check_params->solution_params No solution_prep Ensure fine powder and proper drying check_prep->solution_prep No end Yield Optimized check_prep->end Yes solution_solvent->check_params solution_params->check_prep solution_prep->end

Caption: Troubleshooting logic for low MMG extraction yield.

References

Troubleshooting peak tailing in HPLC analysis of Matairesinol monoglucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Matairesinol monoglucoside, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantification. This guide addresses the potential causes of peak tailing in the analysis of this compound and provides systematic solutions.

Q1: I am observing significant peak tailing for my this compound standard. What are the primary causes?

A1: Peak tailing in the HPLC analysis of polar, phenolic compounds like this compound is often multifactorial. The primary causes can be categorized as follows:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the polar functional groups (hydroxyl and glycosidic moieties) of this compound. This secondary retention mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanol groups on the column. If the pH is not optimal, it can exacerbate secondary interactions.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to distorted peak shapes, including tailing.

  • Column Degradation or Contamination: Over time, columns can degrade, especially when used with aggressive mobile phases. Contamination from the sample matrix or mobile phase can also lead to active sites that cause peak tailing.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to peak broadening and tailing.

Q2: How can I mitigate secondary silanol interactions to improve peak shape?

A2: Addressing secondary silanol interactions is a critical step in improving the peak shape of polar analytes.

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly reduced number of free silanol groups. These columns are less prone to secondary interactions and are highly recommended for the analysis of polar compounds.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of residual silanol groups, thereby reducing their ability to interact with the analyte.[1]

  • Use Mobile Phase Additives: The addition of a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry detectors. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.

Q3: What is the optimal mobile phase composition for analyzing this compound?

A3: The ideal mobile phase will depend on the specific column being used. However, for reversed-phase HPLC of lignan glycosides, a common starting point is a gradient elution using:

  • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).

  • Solvent B: Acetonitrile or methanol.

The acidic modifier helps to control the ionization of the analyte and silanol groups, leading to improved peak shape. The choice between acetonitrile and methanol can also impact selectivity and peak shape; it is often worth evaluating both.

Table 1: Example Mobile Phase Gradients for Lignan Glycoside Analysis
Time (min)% Solvent A (e.g., Water + 0.1% Formic Acid)% Solvent B (e.g., Acetonitrile)
0955
206040
252080
30955

This is a representative gradient and should be optimized for your specific application.

Q4: Could my sample preparation be causing the peak tailing?

A4: Yes, improper sample preparation can contribute to peak shape issues.

  • Sample Solvent Strength: Dissolving the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Matrix Interferences: Complex sample matrices can contain compounds that interact with the column and cause peak tailing. Employing a sample clean-up procedure, such as Solid-Phase Extraction (SPE), can remove these interfering components.

  • Particulates: Undissolved particulate matter in the sample can block the column inlet frit, leading to poor peak shape and increased backpressure. Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.

Experimental Protocols

This section provides a representative HPLC method for the analysis of this compound. This method is based on established protocols for similar lignan glycosides and should be optimized for your specific instrumentation and requirements.

Representative HPLC Method for this compound

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak tailing factor?

A: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is generally considered excellent. For many applications, a tailing factor up to 1.5 is acceptable. However, for quantitative analysis, it is crucial to maintain a consistent and minimal tailing factor across all standards and samples.

Q: Can changing the organic modifier in the mobile phase help with peak tailing?

A: Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation and sometimes improve peak shape.[2] Methanol is more viscous and has different solvent properties than acetonitrile, which can influence the interactions between the analyte, mobile phase, and stationary phase.

Q: I've tried adjusting the mobile phase and using a new column, but I still see peak tailing. What else can I check?

A: If you have addressed the common chemical causes of peak tailing, consider the physical aspects of your HPLC system:

  • Extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

  • Fittings: Check all fittings to ensure they are properly tightened and not causing any dead volume.

  • Column void: A void at the head of the column can cause peak distortion. This can sometimes be addressed by reversing and flushing the column (if the manufacturer's instructions permit).

Q: How does temperature affect peak shape for this compound?

A: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time. However, for some analytes, temperature can also affect selectivity. It is an important parameter to optimize during method development. A typical starting point is 30-40 °C.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (As > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks mass_overload Potential Mass/Volume Overload check_all_peaks->mass_overload Yes specific_peak_tailing Only Analyte Peak is Tailing check_all_peaks->specific_peak_tailing No dilute_sample Dilute sample and/or reduce injection volume mass_overload->dilute_sample check_column_hardware Check for column void or frit blockage mass_overload->check_column_hardware resolved Peak Shape Improved (As ≤ 1.2) dilute_sample->resolved replace_column Replace column check_column_hardware->replace_column replace_column->resolved check_silanol Secondary Silanol Interactions? specific_peak_tailing->check_silanol adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.5) check_silanol->adjust_ph Yes use_endcapped_column Use a high-purity, end-capped C18 or C8 column check_silanol->use_endcapped_column Yes add_modifier Consider mobile phase modifier (e.g., low concentration of TEA for non-MS) check_silanol->add_modifier Yes check_sample_prep Review Sample Preparation check_silanol->check_sample_prep No adjust_ph->resolved use_endcapped_column->resolved add_modifier->resolved solvent_mismatch Is sample solvent stronger than mobile phase? check_sample_prep->solvent_mismatch dissolve_in_mp Dissolve sample in initial mobile phase solvent_mismatch->dissolve_in_mp Yes matrix_effects Potential Matrix Effects solvent_mismatch->matrix_effects No dissolve_in_mp->resolved spe_cleanup Implement SPE sample cleanup matrix_effects->spe_cleanup spe_cleanup->resolved

A troubleshooting workflow for addressing peak tailing in HPLC analysis.

References

Preventing degradation of Matairesinol monoglucoside during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Matairesinol monoglucoside (MMG) during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (MMG) degradation?

A1: The primary causes of MMG degradation are exposure to non-optimal pH conditions (acidic or alkaline), elevated temperatures, light, and oxidizing agents. As a phenolic glycoside, the glycosidic bond is susceptible to hydrolysis, particularly under acidic conditions, which can cleave the glucose molecule from the matairesinol aglycone.[1][2][3] The phenolic structure of matairesinol also makes it susceptible to oxidation.[4]

Q2: What are the recommended storage conditions for MMG?

A2: For optimal stability, it is recommended to store MMG solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is also advisable to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: I suspect my MMG sample has degraded. How can I confirm this?

A3: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method will be able to separate the intact MMG from its potential degradation products, such as the matairesinol aglycone. A decrease in the peak area of MMG and the appearance of new peaks corresponding to degradation products would confirm degradation.

Q4: Can I use degraded MMG in my experiments?

A4: It is highly discouraged to use degraded MMG in experiments. The presence of degradation products can lead to inaccurate and unreliable results, as these products may have different biological activities or interfere with analytical measurements.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. MMG may have degraded due to improper storage or handling.Verify the storage conditions of your MMG stock solution. If degradation is suspected, analyze the sample using a stability-indicating HPLC method. Prepare fresh solutions from a new, properly stored vial of MMG.
Appearance of unknown peaks in my HPLC chromatogram. These may be degradation products of MMG.Perform a forced degradation study to identify potential degradation products. This will help in confirming the identity of the unknown peaks and validating your HPLC method as stability-indicating.
Precipitation observed in my MMG solution upon thawing. The solubility of MMG may be limited in the chosen solvent, or repeated freeze-thaw cycles may have caused aggregation.Ensure you are using an appropriate solvent and that the concentration is within the solubility limits. Always store MMG in single-use aliquots to avoid freeze-thaw cycles. Gentle warming and vortexing may help to redissolve the precipitate, but if it persists, the solution should be discarded.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound (MMG)

This protocol is designed to intentionally degrade MMG under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of MMG in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of MMG stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of MMG stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of MMG stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a vial of solid MMG and a vial of the MMG stock solution in an oven at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose a vial of the MMG stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. Wrap a control vial in aluminum foil and keep it under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute it to an appropriate concentration with the mobile phase, and analyze it using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of MMG under each stress condition. A target degradation of 5-20% is ideal for method validation.[5]

Protocol 2: Stability-Indicating HPLC Method for MMG

This method is designed to separate MMG from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 20% acetonitrile and increase to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples will be used to demonstrate the specificity of the method.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on MMG, illustrating the expected percentage of degradation under different stress conditions over time.

Stress ConditionTime (hours)% Degradation of MMGMajor Degradation Product(s)
0.1 M HCl at 60°C 25.2Matairesinol
815.8Matairesinol
2435.1Matairesinol, other minor products
0.1 M NaOH at 60°C 23.1Unidentified polar products
89.5Unidentified polar products
2422.4Unidentified polar products
3% H₂O₂ at RT 46.8Oxidized derivatives
2418.2Oxidized derivatives
Heat (80°C, solid) 72< 2-
Heat (80°C, solution) 728.5Matairesinol
Photodegradation 7212.3Photodegradation products

Visualizations

Chemical Degradation Pathways of this compound

MMG This compound (MMG) Matairesinol Matairesinol (Aglycone) MMG->Matairesinol Acid Hydrolysis (cleavage of glycosidic bond) Oxidized Oxidized Products MMG->Oxidized Oxidation Photo Photodegradation Products MMG->Photo Photodegradation Matairesinol->Oxidized Oxidation Hydrolysis Hydrolysis Products (e.g., opening of lactone ring) Matairesinol->Hydrolysis Base Hydrolysis

Caption: Potential degradation pathways of this compound under stress conditions.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC Data Data Analysis (% Degradation, Product Identification) HPLC->Data MMG Prepare MMG Stock Solution MMG->Acid MMG->Base MMG->Oxidation MMG->Thermal MMG->Photo

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Chromatographic Analysis of Matairesinol Monoglucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Matairesinol monoglucoside (MMG).

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for the analysis of this compound?

A1: For the analysis of this compound and other lignans, reversed-phase HPLC columns are most commonly used.[1][2][3] A C18 column is a standard choice and has been shown to be effective.[1][4] For complex samples where co-elution is a concern, using columns with different selectivities, such as a phenyl-hexyl or a polar-embedded column, may provide better resolution. In some cases, comprehensive two-dimensional liquid chromatography (LCxLC) has been employed to resolve co-eluting lignans, highlighting the complexity of these separations.[3]

Q2: What are the recommended starting mobile phase conditions for separating this compound?

A2: A common mobile phase for lignan analysis consists of a mixture of water and an organic solvent, typically acetonitrile or methanol. To improve peak shape and resolution, the addition of an acid modifier is highly recommended.[1][2] Good starting conditions would be a gradient elution with:

  • Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

A scouting gradient of 5-95% B over 20-30 minutes can be a good starting point to determine the elution profile of this compound and other compounds in your sample.[5]

Q3: What are the key physicochemical properties of this compound to consider for method development?

A3: Understanding the physicochemical properties of this compound is crucial for developing a robust chromatographic method. Key properties are summarized in the table below. Its relatively low XLogP3 value indicates that it is a polar compound.

Troubleshooting Guide

Problem: Poor resolution between this compound and another peak.

Q: My this compound peak is co-eluting with another compound. How can I improve the separation?

A: Co-elution is a common issue in the analysis of complex plant extracts containing multiple lignans.[3] Here is a systematic approach to improving resolution:

  • Optimize the Gradient:

    • Is the co-elution occurring early or late in the chromatogram?

      • If the peaks are eluting very early, consider decreasing the initial percentage of the organic solvent (Mobile Phase B) to increase retention.

      • If the peaks are broad and not well-separated, a shallower gradient can improve resolution.[5][6] For example, if your peaks of interest elute between 40% and 60% B, you can flatten the gradient in this section of the run.[6]

    • Action: Perform a series of runs where you systematically adjust the gradient slope. Method development software can also be used to simulate and optimize gradients.[5]

  • Adjust Mobile Phase Composition:

    • Are you using an acid modifier?

      • The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[7][8] Adding 0.1% formic acid or acetic acid to both mobile phase components is a standard practice to suppress the ionization of phenolic hydroxyl groups in lignans, which can sharpen peaks and improve resolution.[1][2]

    • Have you tried a different organic solvent?

      • Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Change the Stationary Phase:

    • If optimizing the mobile phase and gradient does not provide adequate resolution, consider trying a column with a different stationary phase chemistry. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds like lignans compared to a standard C18 column.

Problem: The this compound peak is tailing.

Q: My this compound peak shows significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing can be caused by several factors, from instrumental issues to chemical interactions within the column.[9]

  • Check for Secondary Silanol Interactions:

    • Cause: Free silanol groups on the silica surface of the stationary phase can interact with polar functional groups on the analyte, causing peak tailing.

    • Solution:

      • Add a mobile phase modifier: As mentioned previously, adding an acid like formic or acetic acid can suppress silanol ionization and reduce these secondary interactions.[9]

      • Use an end-capped column: Modern, high-purity silica columns are typically well end-capped to minimize exposed silanols. Ensure you are using a high-quality column.

  • Evaluate Column Health:

    • Cause: A contaminated guard column or a void at the head of the analytical column can lead to peak distortion.

    • Solution:

      • Replace the guard column.

      • If the problem persists, try flushing the analytical column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

  • Consider Sample Overload:

    • Cause: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

    • Solution:

      • Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC26H32O11PubChem
Molecular Weight520.5 g/mol PubChem
XLogP31.5PubChem

Table 2: Typical HPLC Parameters for Lignan Analysis

ParameterTypical Value/ConditionReference
Column Reversed-phase C18, <5 µm particle size[1][4]
Mobile Phase A Water + 0.1% Formic Acid or 1% Acetic Acid[1][2]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[1]
Gradient Linear gradient, e.g., 10-80% B over 20-30 min[1]
Flow Rate 0.4 - 1.0 mL/min[2][4]
Column Temp. 30 - 50 °C[4]
Detection UV (e.g., 280 nm) or MS/MS[2][10]

Experimental Protocols

Protocol: General HPLC Method for the Analysis of Lignans in Plant Extracts

This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.

  • Sample Preparation:

    • Perform a solid-liquid extraction of the plant material using a mixture of methanol and water (e.g., 70:30 v/v).

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B (linear)

      • 25-30 min: 60% to 90% B (linear)

      • 30-35 min: Hold at 90% B

      • 35.1-40 min: Return to 10% B and equilibrate.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm or MS/MS detection in negative ionization mode.

Mandatory Visualization

G Troubleshooting Workflow for Poor Resolution of this compound start Poor Resolution or Co-eluting Peaks check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Adjust Gradient: - Decrease initial %B for early eluters - Flatten slope around elution time of MMG check_gradient->adjust_gradient No check_mobile_phase Is the mobile phase optimized? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase end_resolved Resolution Achieved adjust_gradient->end_resolved Re-analyze adjust_mobile_phase Adjust Mobile Phase: - Add/increase acid modifier (e.g., 0.1% Formic Acid) - Switch organic solvent (ACN <=> MeOH) check_mobile_phase->adjust_mobile_phase No check_column Have you tried a different stationary phase? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column adjust_mobile_phase->end_resolved Re-analyze change_column Change Column: - Try a different selectivity (e.g., Phenyl-Hexyl) - Use a column with higher efficiency (smaller particles) check_column->change_column No end_not_resolved Consider Advanced Techniques (e.g., 2D-LC) check_column->end_not_resolved Yes change_column->end_resolved

Caption: Troubleshooting workflow for improving chromatographic resolution.

G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_silanol Are secondary silanol interactions suspected? start->check_silanol add_modifier Add/Optimize Mobile Phase Modifier: - Use 0.1% Formic or Acetic Acid - Ensure high-purity, end-capped column check_silanol->add_modifier Yes check_column_health Is the column healthy? check_silanol->check_column_health No add_modifier->check_column_health end_good_shape Good Peak Shape add_modifier->end_good_shape Re-analyze maintain_column Perform Column Maintenance: - Replace guard column - Flush analytical column with strong solvent check_column_health->maintain_column No check_overload Is column overload possible? check_column_health->check_overload Yes maintain_column->check_overload maintain_column->end_good_shape Re-analyze dilute_sample Reduce Sample Load: - Dilute the sample - Decrease injection volume check_overload->dilute_sample Yes end_replace_column Consider Replacing Analytical Column check_overload->end_replace_column No dilute_sample->end_good_shape

Caption: Systematic approach to resolving peak tailing issues.

References

Cell culture contamination issues in Matairesinol monoglucoside experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common cell culture contamination issues encountered when working with Matairesinol monoglucoside (MMG) and other plant-derived compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture experiments?

A1: The main categories are biological and chemical contamination.[1][2]

  • Biological Contaminants: These include bacteria, mycoplasma, yeast, molds, and viruses.[3][4][5] Cross-contamination with other cell lines is also a significant biological issue.[3][6]

  • Chemical Contaminants: These are non-living substances that can adversely affect your cell cultures.[2] Sources include impurities in media or water, endotoxins, plasticizers from labware, and even residues from detergents or disinfectants.[4][7]

Q2: Can this compound (MMG) or its solvent be a source of contamination?

A2: Yes, potentially. While MMG itself is a purified compound, the following issues can arise:

  • Endophytic Contamination: Plant-derived compounds can sometimes carry endophytic microorganisms (bacteria or fungi living within the plant tissue) that may not be eliminated during purification.[8][9] It is crucial to source MMG from reputable suppliers who certify its purity and sterility.

  • Chemical Contamination from Solvents: MMG is often dissolved in solvents like Dimethyl Sulfoxide (DMSO).[10] Using a low-grade solvent can introduce chemical impurities that are toxic to cells. Always use high-purity, sterile, cell-culture-grade DMSO.[10] High concentrations of DMSO (>0.5%) can also be cytotoxic.[10]

Q3: I don't see any turbidity, but my cells are growing poorly after MMG treatment. Could it still be contamination?

A3: Absolutely. This could be indicative of mycoplasma or a non-cytopathic virus.[3][11]

  • Mycoplasma: These are very small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[12] They do not typically cause turbidity but can alter cell metabolism, reduce growth rates, and affect experimental outcomes, ultimately compromising the validity of your data.[12] It is estimated that 5-30% of all cell cultures are contaminated with mycoplasma.[3]

  • Viral Contamination: Non-cytopathic viruses can also go undetected by visual inspection but can significantly impact cell health and function.[3]

  • Chemical Contamination: Impurities in your MMG stock or solvent, or endotoxins in your media or serum, can also lead to poor cell growth without visible microbial contamination.[1][7]

Q4: How often should I test for mycoplasma?

A4: Regular testing is critical for maintaining the integrity of your research. A good standard is to test every 1 to 2 months, especially in a shared lab environment.[4] It is also essential to quarantine and test all new cell lines before introducing them into your general stock.[4][13][14]

Q5: Is it better to use antibiotics in my culture medium as a preventative measure?

A5: The routine use of antibiotics is debated. While they can protect against some bacterial contamination, they can also mask low-level or antibiotic-resistant infections, such as mycoplasma.[15] This can lead to the development of resistant bacteria and may tempt researchers to become complacent with their aseptic technique.[15] It is advisable to culture cells without antibiotics for some periods to unmask any hidden infections.[15] If you are working with an irreplaceable culture, short-term prophylactic use of antibiotics may be beneficial.[14]

Troubleshooting Guides

Guide 1: Identifying the Type of Contamination

This guide helps you identify the likely contaminant based on visual cues.

ObservationPossible ContaminantRecommended Action
Sudden turbidity & yellow media (acidic pH) Bacteria The medium becomes turbid, and its color often changes to yellow due to acidic byproducts from bacterial metabolism.[16] Under a microscope, you may see small, motile particles between your cells.[4] Discard the culture immediately.[4] Decontaminate the incubator and biosafety cabinet thoroughly.[4]
Clear media initially, turning yellow later; visible budding particles Yeast The medium may remain clear at first.[4] Microscopically, yeast appears as individual, round, or oval particles, often seen budding.[4] The best practice is to discard the culture.[4]
Visible filamentous structures (like cotton); media may turn cloudy Mold (Fungus) Fungal contamination often creates visible filamentous structures on the medium surface.[16] Cell growth will slow, and cells may die.[16] Discard the culture immediately and decontaminate the work area and incubator.[4]
No visible change, but cells are unhealthy, have reduced growth, or show altered gene expression Mycoplasma Mycoplasma is not visible with a standard light microscope and does not cause turbidity.[12][13] It must be detected using specific methods like PCR, ELISA, or DNA staining (DAPI/Hoechst).[3][13] If positive, discard the culture or, if irreplaceable, treat with specific anti-mycoplasma agents.[13]
No visible change, but inconsistent experimental results or poor cell health Chemical Contamination This type of contamination is not visible.[11] Review all reagents, including water, media, serum, and the MMG solvent.[3][7] Use only high-purity reagents from reputable suppliers.[3][4] Ensure labware is properly rinsed to remove any detergent residues.[7]
Guide 2: Locating the Source of Contamination

Use this logical workflow to pinpoint the origin of contamination in your lab.

cluster_start cluster_scope Step 1: Assess Scope cluster_source Step 2: Investigate Potential Sources cluster_action Step 3: Take Corrective Action start Contamination Detected single_flask Single Flask / Plate start->single_flask Isolated Incident? multiple_flasks Multiple Flasks / Plates start->multiple_flasks Widespread Issue? technique Aseptic Technique single_flask->technique Likely Source reagents Reagents & Media multiple_flasks->reagents Possible Source equipment Equipment multiple_flasks->equipment Possible Source environment Environment multiple_flasks->environment Possible Source action_technique Review & Retrain Aseptic Procedures technique->action_technique action_reagents Quarantine & Test New Lots of Reagents reagents->action_reagents action_equipment Clean & Disinfect Incubator, Hood, Water Bath equipment->action_equipment action_environment Check Airflow & Clean Lab Space environment->action_environment

Caption: Contamination source troubleshooting workflow.

Quantitative Data Summary

Table 1: Prevalence of Common Biological Contaminants
Contaminant TypeEstimated Prevalence in Cell CulturesKey Characteristics
Mycoplasma 5% - 30%[3]Not visible by light microscopy; alters cell metabolism.[3][12]
Viruses >25% (in one study)[3]Not visible by light microscopy; can be cytopathic or non-cytopathic.[3]
Bacteria Common, but often quickly detectedCauses rapid turbidity and pH drop.[11]
Fungi (Yeast & Mold) Common, but often quickly detectedYeast appears as budding particles; mold forms visible filaments.[4][16]

Experimental Protocols

Protocol 1: Mycoplasma Detection by DAPI Staining

This protocol provides a method for visualizing mycoplasma, which will appear as small, bright blue flecks in the cytoplasm or surrounding the cell nucleus.

Materials:

  • Cell culture slide or coverslip with adherent cells

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% paraformaldehyde or ice-cold methanol

  • Staining Solution: DAPI (4',6-diamidino-2-phenylindole) at 1 µg/mL

  • Mounting medium

  • Fluorescence microscope with a UV filter

Procedure:

  • Cell Seeding: Seed cells onto a sterile coverslip in a petri dish and culture until they reach 50-70% confluency. Include a positive and negative control cell line if available.

  • Wash: Gently wash the cells twice with PBS to remove the culture medium.

  • Fixation:

    • For methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.

    • For paraformaldehyde fixation: Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.

  • Wash: Wash the fixed cells three times with PBS.

  • Staining: Add the DAPI staining solution to the coverslips and incubate for 5-10 minutes at room temperature in the dark.

  • Final Wash: Wash the coverslips three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Visualization: Observe the slide under a fluorescence microscope. Cell nuclei will appear as large, bright blue ovals. Mycoplasma contamination will be visible as small, distinct blue dots or filaments in the cytoplasm and extracellular space.[13]

Protocol 2: General Workflow for MMG Experimentation

This protocol outlines a standard workflow for treating cells with MMG and assessing the outcome.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis prep_stock Prepare Sterile MMG Stock Solution (in DMSO) prep_media Prepare Treatment Media (Dilute MMG Stock) prep_stock->prep_media seed_cells Seed Cells in Multi-well Plate incubate_initial Incubate (e.g., 24h) for Cell Adherence seed_cells->incubate_initial add_media Add Treatment & Control Media to Cells incubate_initial->add_media prep_media->add_media incubate_treat Incubate for Experimental Period (e.g., 24-72h) add_media->incubate_treat collect_supernatant Collect Supernatant (for ELISA, etc.) incubate_treat->collect_supernatant cell_lysis Lyse Cells (for Western Blot, qPCR) incubate_treat->cell_lysis viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_treat->viability_assay

Caption: General experimental workflow for cell-based assays with MMG.

Protocol 3: MTT Cell Viability Assay

This assay is used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. It is useful for checking the cytotoxicity of MMG or the impact of contamination.[10]

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Treatment: Perform the MMG treatment as described in the workflow above. Include untreated cells and vehicle (e.g., DMSO) controls.[10]

  • Add MTT: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well containing 100 µL of medium.[10]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator.[10] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Read Absorbance: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Analysis: Cell viability is proportional to the absorbance. Results are often expressed as a percentage relative to the untreated control cells.

Signaling Pathway Visualization

STING Signaling Pathway Activated by MMG

Recent studies have shown that this compound can induce type I interferon production in response to HBV infection by modulating the STING signaling pathway.[17][18] Understanding this pathway is crucial for interpreting experimental results.

cluster_pathway STING Signaling Pathway mmg Matairesinol monoglucoside (MMG) sting STING mmg->sting Upregulates tbk1 TBK1 sting->tbk1 Activates irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 irf3->p_irf3 nucleus Nucleus p_irf3->nucleus Dimerizes & Translocates ifn Type I Interferons (IFN-α, IFN-β) nucleus->ifn Induces Transcription

References

Technical Support Center: Matairesinol Monoglucoside Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Matairesinol monoglucoside (MMG). It is designed to help address common issues, particularly inconsistent results, encountered during in vitro and in vivo experiments.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you identify and resolve inconsistencies in your this compound bioassays.

Question 1: Why am I observing low or no bioactivity with MMG in my assay?

Answer: Several factors can contribute to unexpectedly low or absent bioactivity. Consider the following potential causes:

  • Compound Purity and Integrity: The purity of MMG is critical. Ensure you are using a high-purity compound (>98%) and have a Certificate of Analysis (COA) for your batch.[1] Improper storage can lead to degradation; stock solutions should be stored in aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) to avoid repeated freeze-thaw cycles.

  • Solubility Issues: MMG may not be fully dissolved, leading to a lower effective concentration. Physical methods such as vortexing, sonication, or gentle warming (to 37°C) can aid dissolution.[1] Always ensure the solution is clear before adding it to your assay. The concentration of the solvent (e.g., DMSO) should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.[2]

  • Assay System Specificity: MMG's activity is pathway-dependent. For instance, it has been reported to have low intrinsic activity in the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, with inhibition ratios of only 5.8% and 7.0%, respectively.[1][3][4] If your assay targets these or similarly unaffected pathways, you may not observe a strong effect.

  • Cell Type and Target Expression: The chosen cell line may not be appropriate. It is essential to use a cell line that expresses the target of interest at measurable levels.[5] For example, assays for anti-HBV activity are effective in primary hepatocytes and Kupffer cells infected with the virus.[6][7]

Question 2: My results are highly variable between experiments. What are the common sources of this inconsistency?

Answer: Poor reproducibility is a common challenge in cell-based assays.[8][9] Key factors to investigate include:

  • Cell Health and Passage Number: Only use healthy, viable cells for your experiments.[5] Do not use cells that have been passaged for extended periods, and never allow them to become over-confluent in flasks, as this can alter their physiological responses.[5]

  • Cell Seeding Density: Inconsistent cell numbers will lead to variable results. Optimize the cell seeding density for your specific assay to ensure the signal-to-noise ratio is maximized without overcrowding the wells.[5]

  • Reagent and Media Variability: Use consistent lots of media, serum, and key reagents. Small variations in these components can impact cell growth and response to treatment.

  • Incubation Times: Ensure that treatment and incubation times are precisely controlled and consistent across all experiments.[10][11]

  • Assay-Specific Conditions: For assays like ELISA or those with colorimetric readouts, issues such as reagent precipitation or user bias in reading can introduce variability.[5] Ensure your plate reader's filters and settings are optimized for the specific assay to avoid issues like spectral overlap in fluorescent assays.[5]

Question 3: I am observing cytotoxicity at concentrations where I expect to see a biological effect. How can I troubleshoot this?

Answer: Unintended cytotoxicity can confound your results, as it may mask the specific biological effect of MMG.

  • Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve MMG can be toxic to cells at higher concentrations. Always run a vehicle-only control and ensure the final solvent concentration is non-toxic and consistent across all wells. A concentration below 0.5% (v/v) is generally recommended.[2]

  • Compound's Intrinsic Toxicity: Like many bioactive compounds, MMG can exhibit toxicity at high concentrations. For example, its aglycone, matairesinol, showed significant cytotoxic effects on neuronal cells at a concentration of 80 μg/mL.[12] It is crucial to perform a dose-response curve for cytotoxicity (e.g., using an MTT assay) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.

  • Unhealthy Cells: Cells that are already stressed or unhealthy are more susceptible to the toxic effects of any treatment. Always start with healthy, viable cells.[5]

Question 4: My results from an estrogenic activity assay are weak or inconsistent. Why might this be?

Answer: Assays for estrogenic activity, particularly with phytoestrogens like lignans, are known to be sensitive to the experimental setup.[13]

  • Assay System Differences: Different assay systems can yield different results. For example, a simple receptor competitive binding assay might show some activity, while a more complex cell-based yeast two-hybrid assay, which requires more cellular interactions, may show the compound to be inactive.[14]

  • Low Potency: Phytoestrogens are typically much less potent than 17β-estradiol. Their effects may only be apparent in sensitive assay systems.[15]

  • Toxicity at High Concentrations: In some cases, the high concentrations required to elicit an estrogenic response may also be toxic to the cells, confounding the interpretation of the results.[10]

  • Cell-Specific Effects: The estrogenic or anti-estrogenic effects of a compound can be dependent on the specific cell type and the promoter context of the reporter gene used.[16]

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: MMG has been shown to have several mechanisms of action. A significant recent finding is its role in anti-HBV immunity, where it enhances the production of type I interferons (IFN-α and IFN-β) by modulating the STING-TBK1-IRF3 signaling axis.[6][7] Its aglycone, matairesinol, has demonstrated anti-inflammatory and antioxidant effects by up-regulating AMPK and suppressing the MAPK and NF-κB pathways.[12][17] Lignans are also known to be phytoestrogens, acting as precursor compounds that can be converted by gut microflora into enterolignans, which have weak estrogen-like effects.[13]

Q2: How should I prepare and store MMG and its solutions?

A2: For the solid compound, follow the storage recommendations on the Certificate of Analysis.[3] To prepare stock solutions, use an appropriate solvent like DMSO. To aid dissolution, you can vortex, sonicate, or warm the solution in a 37°C water bath. Once prepared, store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for use within one month or at -80°C for use within six months.

Q3: What are some general best practices for obtaining reproducible data in cell-based assays with MMG?

A3: To maximize reproducibility, consider the following:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.

  • Mycoplasma Testing: Periodically test your cells for mycoplasma contamination, which can significantly alter experimental outcomes.

  • Optimize Seeding Density: Determine the optimal number of cells per well to ensure you are in the linear range of the assay.[5]

  • Include Proper Controls: Always include positive, negative, and vehicle-only controls in every experiment.

  • Plate Layout: Be mindful of the "edge effect" in microplates. Consider not using the outer wells for experimental samples or ensuring samples are randomized across the plate.

Quantitative Data Summary

Table 1: Summary of Bioactivity and Effective Concentrations for Matairesinol and its Monoglucoside

Bioassay TypeCompoundCell Line / ModelEffective ConcentrationObserved EffectReference
Anti-HBV Activity MMGMouse Primary Hepatocytes & Kupffer Cells5 µMEnhanced production of IFN-α and IFN-β.[6]
Anti-HBV Activity MMGAAV-HBV Infected Mice10 mg/kg (in vivo)Significant reduction in serum HBsAg, HBeAg, and HBV DNA.[6]
Anti-inflammatory MatairesinolLPS-stimulated Microglia5, 10, 20 µg/mLDampened phosphorylation of MAPK, JNK, and NF-κB.[12]
Anticancer MatairesinolPANC-1 & MIA PaCa-2 (Pancreatic)80 µMInhibited cell proliferation by ~50%; induced apoptosis.[18]
Anticancer MatairesinolPC3 (Prostate)50-200 µMDose-dependent inhibition of cell migration and clonogenicity.[2]
Signaling Inhibition MMGNot specifiedNot specifiedLow inhibition of IFN-γ/STAT1 (5.8%) and IL-6/STAT3 (7.0%).[3]

Experimental Protocols

Protocol 1: General Protocol for Anti-Hepatitis B Virus (HBV) Assay

This protocol is based on the methodology for assessing the anti-HBV effects of MMG in primary mouse hepatocytes.[6][7]

  • Cell Culture and Treatment:

    • Isolate primary hepatocytes from wild-type mice.

    • Seed cells in appropriate culture plates.

    • Pre-treat cells with desired concentrations of MMG (e.g., 5 µM) for 6 hours.

    • Infect the cells with AAV-HBV at a multiplicity of infection (MOI) of 10.

    • Continue incubation for a total of 24 hours.

  • Endpoint Analysis:

    • HBV DNA Quantification: Collect the culture medium. Quantify virion DNA using a commercial real-time PCR kit.

    • HBsAg and HBeAg Levels: Determine the levels of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the culture supernatant using commercial ELISA kits, following the manufacturer's instructions.

    • Type I Interferon Expression:

      • qRT-PCR: Isolate total RNA from the cells. Perform quantitative reverse transcription PCR to measure the mRNA levels of IFN-α and IFN-β.

      • ELISA: Measure the protein levels of IFN-α and IFN-β in the culture supernatant using specific ELISA kits.

Protocol 2: General Protocol for Cell Proliferation (MTT) Assay

This protocol is adapted from methodologies used to assess the antiproliferative effects of matairesinol.[2]

  • Cell Seeding:

    • Seed cells (e.g., PC3 prostate cancer cells) into a 96-well plate at a pre-optimized density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of MMG in culture medium.

    • Replace the existing medium with the medium containing various concentrations of MMG (e.g., 1.56 to 200 µM). Include untreated and vehicle-only controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

STING_Pathway MMG-Modulated STING Signaling in Anti-HBV Response cluster_input MMG Matairesinol monoglucoside (MMG) STING STING MMG->STING Upregulates Transcriptional Expression HBV HBV Infection HBV->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN Induces Transcription AntiHBV Anti-HBV Immunity IFN->AntiHBV

Caption: MMG enhances anti-HBV immunity by upregulating STING expression.[6][7]

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results cluster_1 cluster_2 cluster_3 Start Inconsistent Bioassay Results CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckCells Step 2: Assess Cell Health & Conditions CheckCompound->CheckCells Purity Purity & COA? CheckCompound->Purity Solubility Complete Solubilization? CheckCompound->Solubility Storage Proper Storage? CheckCompound->Storage CheckProtocol Step 3: Review Assay Protocol CheckCells->CheckProtocol Health Healthy & Low Passage? CheckCells->Health Density Optimal Seeding Density? CheckCells->Density Myco Mycoplasma Free? CheckCells->Myco Optimize Step 4: Re-optimize Assay Parameters CheckProtocol->Optimize Controls Proper Controls Included? CheckProtocol->Controls Times Incubation Times Consistent? CheckProtocol->Times Solvent Solvent % Too High? CheckProtocol->Solvent Success Consistent Results Optimize->Success

Caption: A stepwise workflow to diagnose inconsistent bioassay results.

Anti_Inflammatory_Pathway Matairesinol's Anti-Inflammatory Signaling Matairesinol Matairesinol AMPK AMPK Matairesinol->AMPK Activates LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (JNK, p38) LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates AMPK->MAPK Inhibits AMPK->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Induces Transcription NFkB->Cytokines Induces Transcription

Caption: Matairesinol's anti-inflammatory action via AMPK, MAPK, and NF-κB.[12][17]

References

Technical Support Center: Scaling Up the Purification of Matairesinol Monoglucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of Matairesinol monoglucoside (MMG).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound on a larger scale?

A1: Several chromatographic techniques are employed for the purification of lignans like this compound. For scaling up, the most relevant methods include macroporous resin chromatography, polyamide resin chromatography, preparative High-Performance Liquid Chromatography (prep-HPLC), and High-Speed Counter-Current Chromatography (HSCCC).[1][2][3][4][5] The choice of method depends on the required purity, yield, and the economic feasibility of the process.

Q2: What are the critical parameters to consider when scaling up a purification process for MMG?

A2: When scaling up, it is crucial to maintain key parameters from the lab-scale process to ensure reproducibility and efficiency.[6] Important factors include maintaining the resin bed height and linear flow rate when increasing the column diameter.[6] Additionally, buffer pH and conductivity, as well as the quality of the starting material, should remain consistent.[6]

Q3: What are some common challenges encountered when purifying lignans like MMG?

A3: Lignans often exist as complex mixtures with structurally similar compounds, making their separation challenging.[7] Issues such as co-elution of impurities, low recovery, and degradation of the target compound can occur. The stability of lignans can be influenced by factors like temperature and light, although they are relatively resistant to high temperatures.[2][8]

Q4: How can I improve the solubility of MMG during the purification process?

A4: The solubility of lignan glycosides can be influenced by the solvent system used. Aqueous mixtures of ethanol or methanol are often effective for extracting and purifying lignan glycosides.[2] If you encounter solubility issues, adjusting the percentage of the organic solvent or using techniques like sonication and gentle heating to 37°C might help.[9][10]

Q5: What is a suitable storage condition for purified this compound?

A5: For long-term stability, stock solutions of this compound should be stored at -80°C for use within 6 months or at -20°C for use within 1 month.[9][10] It is also advisable to store the solutions in separate aliquots to avoid repeated freeze-thaw cycles.[9][10] Protecting the compound from light is also a reasonable precaution.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of MMG Incomplete Extraction: The solvent system may not be optimal for extracting MMG from the source material.Optimize the extraction solvent. Aqueous ethanol or methanol (typically 70-100%) are effective for lignan glycosides.[2] Consider alkaline methanolic extraction to improve yield.[11]
Irreversible Adsorption: The compound may be strongly binding to the stationary phase of the chromatography column.Consider using a different stationary phase or modify the mobile phase composition. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatography technique that avoids irreversible adsorption.[4]
Degradation of MMG: The compound may be degrading during processing due to harsh conditions.Lignans are relatively stable at higher temperatures, but prolonged exposure should be avoided.[2] Protect the sample from light and consider using milder pH conditions during purification.
Poor Peak Resolution / Co-elution of Impurities Similar Polarity of Compounds: MMG and other lignans in the extract may have very similar chemical structures and polarities.[7]Optimize Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or temperature. For prep-HPLC, a gradient elution with acetonitrile and water (with a modifier like formic acid) can be effective.[3]
Employ a Different Separation Technique: Consider multi-dimensional chromatography, such as an off-line two-dimensional supercritical fluid chromatography/reversed-phase liquid chromatography method, which has been shown to be effective for separating complex lignan mixtures.[7] HSCCC is also a powerful technique for separating compounds with similar polarities.[4][5]
Column Clogging or High Backpressure Particulates in the Sample: The crude extract may contain insoluble material that is clogging the column frit or the top of the column bed.Filter the sample through a 0.45 µm or 0.22 µm filter before loading it onto the column.
Precipitation on the Column: The compound may be precipitating out of the solution when it enters the mobile phase.Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. You may need to adjust the composition of the loading solvent.
Inconsistent Results Between Batches Variability in Starting Material: The concentration of MMG and the profile of impurities can vary between different batches of the plant material.Standardize the source and pre-processing of the raw material. It is also important to analyze the crude extract of each batch before purification to make necessary adjustments to the purification protocol.
Changes in Operating Parameters: Minor, unintentional variations in parameters like flow rate, temperature, or buffer composition can affect the separation.Carefully document and control all experimental parameters. When scaling up, ensure that linear flow rates and bed heights are kept consistent.[6]

Experimental Protocols

General Workflow for Scaling Up MMG Purification

This workflow provides a general overview of the steps involved in scaling up the purification of this compound.

G cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Processing A Raw Material Extraction (e.g., Aqueous Ethanol) B Crude Extract Filtration A->B C Solvent Evaporation & Concentration B->C D Column Chromatography (e.g., Macroporous Resin, Prep-HPLC, or HSCCC) C->D E Fraction Collection D->E F Purity Analysis of Fractions (e.g., HPLC) E->F G Pooling of Pure Fractions F->G H Solvent Removal / Lyophilization G->H I Final Purity & Identity Confirmation (e.g., LC-MS, NMR) H->I G A Filtered Crude Extract B Inject onto Preparative HPLC Column A->B C Gradient Elution (Water/Acetonitrile) B->C D UV Detection C->D E Collect Fractions Containing MMG D->E F Purity Check of Fractions (Analytical HPLC) E->F G Pool Pure Fractions F->G H Solvent Evaporation & Lyophilization G->H I Pure MMG H->I

References

Validation & Comparative

A Comparative Analysis of the Anticancer Brawn of Matairesinol Versus its Monoglucoside Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.

In the ongoing quest for novel anticancer agents, lignans, a class of polyphenolic compounds found in a variety of plants, have garnered significant attention. Among these, matairesinol has been the subject of numerous studies investigating its potential as a chemotherapeutic agent. This guide provides a detailed comparison of the anticancer activities of matairesinol and its derivative, matairesinol monoglucoside, based on available experimental data. The evidence strongly indicates that while matairesinol exhibits notable anticancer effects across various cancer cell lines, there is a conspicuous absence of data supporting similar activity for this compound. This disparity underscores a critical knowledge gap and suggests that the glycosylation of matairesinol may significantly alter its biological activity.

Matairesinol: A Profile of Anticancer Activity

Matairesinol has demonstrated a range of anticancer effects in preclinical studies, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration.

In Vitro Studies on Cancer Cell Lines

Numerous studies have documented the cytotoxic and anti-proliferative effects of matairesinol on a variety of cancer cell lines.

Cell LineCancer TypeKey FindingsReference
PANC-1 and MIA PaCa-2 Pancreatic CancerMatairesinol inhibited cell proliferation in a dose-dependent manner, with an 80 µM concentration causing approximately 50% inhibition in both cell lines. It also induced apoptosis and mitochondrial dysfunction.[1][2]
PC3 Prostate CancerShowed a dose-dependent reduction in cell viability and inhibited cell migration.[3]
Colon 26 Colon CancerMatairesinol was found to be cytotoxic with a reported LC50 of 9 µg/ml.
Breast and Prostate Cancer Cell Lines Breast and Prostate CancerSignificantly decreased the viability of breast and prostate cancer cell lines.[4]
HL-60 Human Promyelocytic LeukemiaMatairesinol has been shown to have a strong suppressive effect on the growth of these cells.[5]

This compound: A Picture of Inactivity in Cancer Research

In stark contrast to its aglycone form, there is a significant lack of evidence to support any direct anticancer activity of this compound. The available research on this compound has focused on other biological activities.

One study reported that this compound exhibits low activity on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. Another recent study highlighted its potential as a therapeutic agent against the Hepatitis B virus (HBV) by targeting the STING signaling pathway to induce type I interferon production.[6][7] However, neither of these studies suggests a role in cancer cell cytotoxicity or proliferation.

The absence of data on the anticancer effects of this compound is a critical point for researchers. It is plausible that the addition of a glucose moiety hinders the molecule's ability to interact with cellular targets relevant to cancer progression. Some studies on other lignan glycosides have suggested that glucosylation can diminish cytotoxic effects.[8]

The Crucial Role of Metabolism: A Tale of Two Molecules

The differing biological activities of matairesinol and its monoglucoside may be explained by their metabolic fate in the human body. Plant lignans are typically consumed as glycosides and are then metabolized by the gut microbiota.[9][10][11] It is the resulting aglycones and their further metabolites, the enterolignans (enterodiol and enterolactone), that are thought to be the primary bioactive compounds.[10][11]

Therefore, it is likely that this compound must first be hydrolyzed by gut bacteria to release the active matairesinol before it can exert any potential anticancer effects. This metabolic conversion is a critical step for the bioactivation of many dietary polyphenols. However, direct evidence for the in vivo conversion of this compound to matairesinol and its subsequent anticancer efficacy is currently lacking in the scientific literature.

Experimental Protocols: A Closer Look at the Methodologies

The following are detailed experimental protocols from studies on matairesinol, which could be adapted for future investigations into this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., PANC-1, MIA PaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., matairesinol) for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, such as necrotic or late apoptotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing the Pathways: A Hypothetical Workflow

The following diagram illustrates a hypothetical experimental workflow to directly compare the anticancer activities of matairesinol and this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action cluster_3 Comparative Analysis M Matairesinol Cell_Culture Cancer Cell Lines (e.g., PANC-1, PC3) M->Cell_Culture MMG This compound MMG->Cell_Culture MTT MTT Assay (Viability/Proliferation) Cell_Culture->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Cell_Culture->Apoptosis Migration Wound Healing Assay (Cell Migration) Cell_Culture->Migration Western_Blot Western Blot (Signaling Proteins) Cell_Culture->Western_Blot Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Pathway_Analysis->Data_Analysis Conclusion Conclusion on Relative Anticancer Activity Data_Analysis->Conclusion

Caption: A proposed workflow for the comparative analysis of matairesinol and its monoglucoside.

Future Directions and Conclusion

The existing body of research strongly supports the potential of matairesinol as an anticancer agent, with demonstrated activity against a range of cancer cell types. In contrast, the anticancer potential of this compound remains largely unexplored and, based on the limited available data, appears to be negligible.

This significant discrepancy highlights a critical area for future research. Direct comparative studies are urgently needed to elucidate the in vitro anticancer activity of this compound and to investigate its metabolic conversion to matairesinol in vivo. Such studies would provide a clearer understanding of the structure-activity relationship of these compounds and would be invaluable for guiding future drug development efforts in the field of cancer therapeutics. For now, the scientific evidence points to matairesinol, the aglycone, as the significantly more promising candidate for further anticancer research.

References

Lignan Glucosides: A Comparative Analysis of Their Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of various lignan glucosides, supported by experimental data. We delve into their mechanisms of action, offering a clear perspective on their potential as therapeutic agents.

Lignan glucosides, a class of polyphenols found in a variety of plants, have garnered significant attention for their diverse biological activities, including their potent anti-inflammatory properties.[1][2][3][4] These compounds and their metabolites can modulate key signaling pathways involved in the inflammatory cascade, making them promising candidates for the development of novel anti-inflammatory drugs. This guide compares the efficacy of prominent lignan glucosides, focusing on their effects on inflammatory markers and the underlying molecular mechanisms.

Comparative Efficacy of Lignan Glucosides

The anti-inflammatory potential of lignan glucosides varies depending on their chemical structure. Studies have shown that pinoresinol and its derivatives may possess stronger anti-inflammatory properties compared to other lignans like secoisolariciresinol diglucoside (SDG) in specific experimental models.[5][6] The aglycone forms of some lignan glucosides, such as arctigenin (from arctiin), have also demonstrated potent anti-inflammatory activity.[7][8][9]

Below is a summary of quantitative data from various studies, highlighting the comparative effects of different lignan glucosides on key inflammatory mediators.

Lignan Glucoside/MetaboliteModel SystemInflammatory StimulusTargetEffectConcentrationReference
Pinoresinol Human intestinal Caco-2 cellsIL-1βIL-6↓ 65% (confluent cells), ↓ 30% (differentiated cells)Not specified[5]
Human intestinal Caco-2 cellsIL-1βCOX-2 derived PGE2↓ 62% (confluent cells)Not specified[5]
Human intestinal Caco-2 cellsIL-1βNF-κB activityDose-dependent decreaseNot specified[5]
Secoisolariciresinol Diglucoside (SDG) Murine mammary tumor model (E0771)In vivoTumor VolumeSignificantly reduced100 mg/kg diet[10]
Murine mammary tumor model (E0771)In vivoPhospho-p65 (NF-κB)Significantly reduced100 mg/kg diet[10]
Enterolactone (ENL) (Metabolite of SDG)Murine (E0771) & Human (MDA-MB-231, MCF-7) breast cancer cellsIn vitroNF-κB activityInhibitedNot specified[11]
Arctiin Not specifiedNot specifiediNOSInhibitionNot specified[7]
Schisandrin RAW 264.7 macrophagesLPSNO productionInhibitionNot specified[12]
RAW 264.7 macrophagesLPSPGE2 releaseInhibitionNot specified[12]
RAW 264.7 macrophagesLPSCOX-2 & iNOS expressionInhibitionNot specified[12]
MiceCarrageenanPaw edemaSignificantly inhibitedNot specified[12]
Ciliatoside A & B RAW 264.7 cellsLPSNO2- accumulationIC50 = 27.1 +/- 1.6 µM & 29.4 +/- 1.4 µMNot specified[13]

Key Anti-inflammatory Signaling Pathways

Lignan glucosides primarily exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][14][15][16][17] These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Anti-inflammatory Signaling Pathways of Lignan Glucosides cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane Receptor cluster_2 Signaling Cascades cluster_3 Nuclear Translocation & Transcription cluster_4 Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 activates IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nucleus Active NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Cytokines TNF-α, IL-6, IL-1β NFkB_nucleus->Cytokines induces Enzymes COX-2, iNOS NFkB_nucleus->Enzymes induces AP1->Cytokines induces AP1->Enzymes induces Lignan Lignan Glucosides Lignan->MAPK inhibit Lignan->IKK inhibit

Caption: Lignan glucosides inhibit inflammatory responses by targeting the MAPK and NF-κB signaling pathways.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for in vitro and in vivo assessments of the anti-inflammatory effects of lignan glucosides.

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test lignan glucoside for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK) pathways.

In Vitro Experimental Workflow A Culture RAW 264.7 Cells B Pre-treat with Lignan Glucoside A->B C Induce Inflammation with LPS B->C D Incubate for 24 hours C->D E Measure NO (Griess Assay) D->E F Measure Cytokines (ELISA) D->F G Analyze Protein Expression (Western Blot) D->G

References

A Comparative Guide to the Analytical Cross-Validation of Matairesinol Monoglucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Matairesinol monoglucoside, a lignan compound of significant interest in pharmaceutical and nutritional research. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and understanding its biological activities. This document outlines the key performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from various studies.

Introduction to Analytical Challenges

This compound is often present in complex biological matrices, such as plant extracts and physiological fluids. Its analysis typically requires a hydrolysis step to convert the glycoside into its aglycone form, matairesinol, which is then quantified. The efficiency and reproducibility of this hydrolysis step are critical for accurate results. The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Methods

The two most prevalent techniques for the analysis of matairesinol and its glycosides are HPLC, often coupled with ultraviolet (UV) or electrochemical detection, and LC-MS/MS. While both methods offer robust quantification, they differ in their sensitivity, selectivity, and instrumentation requirements.

Quantitative Performance Data

The following tables summarize the key validation parameters reported for HPLC and LC-MS/MS methods for the analysis of matairesinol. It is important to note that these values are compiled from different studies and do not represent a direct head-to-head comparison. The performance of a method can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: HPLC Method Performance for Matairesinol Analysis

ParameterReported ValueMatrixDetection Method
Limit of Quantification (LOQ) 5 µg/g[1]Flax SeedCoulometric Electrode Array
0.01 mg/gVariousUV

Table 2: LC-MS/MS Method Performance for Matairesinol Analysis

ParameterReported ValueMatrix
Limit of Detection (LOD) 4-10 µ g/100 g (dry weight)[2][3]Solid Foods
0.2-0.4 µ g/100 mL[2][3]Beverages
Within-run Precision (CV%) 6-21%[2][3]Model Products
Between-run Precision (CV%) 6-33%[2][3]Model Products
Recovery 73-123% (satisfactory)[2][3]Model Products
51-55% (in bread)[2][3]Bread

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the analysis of this compound, incorporating the critical hydrolysis step.

Sample Preparation: Hydrolysis of this compound

The initial and most critical step is the hydrolysis of the glucoside to its aglycone, matairesinol. This can be achieved through acidic or enzymatic hydrolysis.

  • Acid Hydrolysis: A common method involves refluxing the sample with a mixture of ethanol, water, and concentrated hydrochloric acid (e.g., 2:2:1, v/v/v) for approximately 75 minutes.[1] This procedure simultaneously extracts and hydrolyzes the lignan conjugates. However, acidic conditions can potentially lead to the formation of artifacts.[4]

  • Enzymatic Hydrolysis: An alternative and often milder approach is the use of enzymes like β-glucuronidase/sulfatase from Helix pomatia.[2][3] This method is highly specific for cleaving the glycosidic bond.

Following hydrolysis, a liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate) is typically performed to isolate the liberated matairesinol from the aqueous phase.

High-Performance Liquid Chromatography (HPLC) with UV/Coulometric Detection

This method is widely used for the quantification of lignans due to its robustness and accessibility.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly employed.[1]

  • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an acidic buffer (e.g., acetic acid adjusted to pH 3).[1]

  • Flow Rate: A flow rate of around 0.8-1.0 mL/min is generally used.[1]

  • Detection:

    • UV Detection: Detection is often performed at 280 nm, which is the absorption maximum for many lignans.

    • Coulometric Electrode Array Detection: This highly sensitive and selective detection method involves applying a series of increasing potentials to an array of electrodes to monitor the electrochemical oxidation of the analyte.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing low concentrations of analytes in complex matrices.

  • Chromatographic Column: A reversed-phase C18 column with a smaller particle size (e.g., 1.9 µm) is often used for better separation efficiency.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[5]

  • Flow Rate: A lower flow rate, typically around 0.2 mL/min, is used to ensure efficient ionization.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for lignans.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for matairesinol.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the analytical methods described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Plant Material / Biological Sample Extraction Extraction with Solvent Sample->Extraction Hydrolysis Hydrolysis (Acidic or Enzymatic) Extraction->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation Injection HPLC Injection Evaporation->Injection Separation C18 Column Separation Injection->Separation Detection UV or Coulometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Plant Material / Biological Sample Extraction Extraction with Solvent Sample->Extraction Hydrolysis Hydrolysis (Acidic or Enzymatic) Extraction->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation Injection UPLC Injection Evaporation->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Quantification Data Analysis & Quantification MS_Analysis->Quantification

References

A Synergistic Approach to Pancreatic Cancer Therapy: Evaluating Matairesinol Monoglucoside in Combination with 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Matairesinol monoglucoside when used in combination with the chemotherapy drug 5-Fluorouracil (5-FU) for the treatment of pancreatic cancer. The data presented is primarily based on a pivotal study investigating the effects of Matairesinol on pancreatic cancer cell lines, and its synergistic relationship with 5-FU. While the available research focuses on Matairesinol, the findings are considered broadly relevant to its monoglucoside form due to their close structural and functional relationship.

Enhanced Efficacy Through Combination Therapy

The combination of Matairesinol and 5-Fluorouracil has demonstrated a significant synergistic effect in inhibiting the proliferation of pancreatic cancer cells and inducing apoptosis (cell death). This suggests that this compound could serve as a potent adjuvant to conventional chemotherapy, potentially allowing for lower, less toxic doses of 5-FU while achieving superior therapeutic outcomes.

Quantitative Analysis of Synergistic Effects

The following tables summarize the key quantitative data from in-vitro studies on human pancreatic cancer cell lines, PANC-1 and MIA PaCa-2.

Table 1: Synergistic Anti-proliferative Effects of Matairesinol and 5-FU [1]

Cell LineTreatmentConcentrationInhibition of Proliferation (%)
PANC-1 5-FU alone20 µM27%
Matairesinol (80 µM) + 5-FU (20 µM)66%
MIA PaCa-2 5-FU alone20 µM26%
Matairesinol (80 µM) + 5-FU (20 µM)70%

Table 2: Enhancement of Apoptosis with Combination Therapy [1]

Cell LineTreatmentConcentrationRelative Apoptotic Cells (%)
PANC-1 5-FU alone20 µM~450%
Matairesinol (80 µM) + 5-FU (20 µM)~550%
MIA PaCa-2 5-FU alone20 µM473%
Matairesinol (80 µM) + 5-FU (20 µM)704%

Underlying Mechanisms: Impact on Signaling Pathways

The synergistic anti-cancer effects of the Matairesinol and 5-FU combination are attributed to their influence on critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Matairesinol has been shown to modulate the AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action.

Matairesinol_5FU_Signaling Matairesinol Matairesinol AKT AKT Pathway Matairesinol->AKT Modulates MAPK MAPK Pathway (JNK, p38, ERK) Matairesinol->MAPK Modulates FiveFU 5-Fluorouracil TS Thymidylate Synthase FiveFU->TS Inhibits Proliferation Decreased Proliferation AKT->Proliferation Inhibits Apoptosis Increased Apoptosis MAPK->Apoptosis Promotes DNARNA DNA/RNA Synthesis TS->DNARNA TS->Proliferation DNARNA->Proliferation

Caption: Combined effects on key signaling pathways.

Experimental Protocols

The following methodologies were employed in the key study evaluating the synergistic effects of Matairesinol and 5-FU.[1]

Cell Culture

Human pancreatic cancer cell lines, PANC-1 and MIA PaCa-2, were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay

Cell proliferation was assessed using a CCK-8 assay. Cells were seeded in 96-well plates and treated with Matairesinol, 5-FU, or a combination of both for 48 hours. The absorbance was measured at 450 nm using a microplate reader.

Apoptosis Analysis

Apoptosis was detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment for 48 hours, cells were harvested, washed, and stained with Annexin V-FITC and PI. The percentage of apoptotic cells was determined by flow cytometry.

Western Blot Analysis

To investigate the effects on signaling pathways, cells were treated with various concentrations of Matairesinol. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were incubated with primary antibodies against total and phosphorylated forms of AKT, JNK, p38, and ERK1/2, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A 1. Culture PANC-1 and MIA PaCa-2 cells B 2. Seed cells for respective assays A->B C 3. Treat with Matairesinol, 5-FU, or combination B->C D 4a. Cell Proliferation (CCK-8 Assay) C->D E 4b. Apoptosis Analysis (Flow Cytometry) C->E F 4c. Signaling Pathway (Western Blot) C->F G 5. Analyze and compare quantitative data D->G E->G F->G

Caption: Overview of the experimental process.

Comparison with Alternative Therapies

The standard of care for advanced pancreatic cancer often involves combination chemotherapy regimens like FOLFIRINOX (oxaliplatin, irinotecan, leucovorin, and 5-FU).[1][3] While effective, FOLFIRINOX is associated with significant toxicity.[1] The combination of this compound with 5-FU presents a potentially less toxic alternative or complementary therapy.

Other alternatives to 5-FU-based therapies in various cancers, particularly for patients who experience cardiotoxicity, include drugs like raltitrexed and oral fluoropyrimidines such as uracil-tegafur.[4] Additionally, various natural compounds have been investigated for their synergistic effects with 5-FU, including kaempferol, diosmetin, quercetin, and rutaecarpine, which have shown promise in preclinical studies.[5][6][7][8]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The extrapolation of findings from Matairesinol to this compound is based on their chemical similarity, but further research is needed to confirm the specific efficacy and mechanisms of the monoglucoside form in combination with 5-Fluorouracil.

References

Unveiling the In Vivo Potential of Matairesinol Monoglucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of in vitro findings for Matairesinol monoglucoside (MMG) against other natural compounds with similar anti-hepatitis B virus (HBV) activity. Experimental data is presented to support the comparison, offering a comprehensive overview of the current research landscape.

This compound, a lignan found in various plants, has demonstrated promising anti-HBV activity in preclinical studies. This guide delves into the experimental evidence that validates its in vitro effects in in vivo models, and contrasts its performance with other natural compounds such as Curcumin, Epigallocatechin-3-gallate (EGCG), Artemisinin and its derivative Artesunate, and the flavonoids Quercetin and Kaempferol.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the quantitative data from in vitro and in vivo studies, providing a direct comparison of the anti-HBV efficacy of this compound and its alternatives.

In Vitro Anti-HBV Activity
CompoundCell LineTargetIC50 / EC50% InhibitionCitation
This compound (MMG) Mouse Primary Hepatocytes & Kupffer CellsHBV DNA, HBsAg, HBeAgNot specifiedSignificant dose-dependent inhibition[1]
CurcuminHepG2.2.15HBsAg~20 µM57.7% at 20 µM after 2 days
HepG2.2.15cccDNANot specified75.5% at 20 µM after 2 days
Epigallocatechin-3-gallate (EGCG)HepG2.117HBeAg39.4 µmol/LDose-dependent
HepG2-N10HBsAg5.02 µg/ml-
HepG2-N10HBeAg5.681 µg/ml-
ArtesunateHepG2 2.2.15HBsAg2.3 µM-
HepG2 2.2.15HBV DNA0.5 µM-[2]
ArtemisininHepG2 2.2.15HBsAg>100 µM-
QuercetinHepG2.2.15HBsAgNot specified60.5% at 10 µg/ml[3]
HepG2.2.15HBeAgNot specified64.4% at 10 µg/ml[3]
KaempferolHepG2.2.15HBsAgNot specified62.3% at 10 µg/ml[3]
HepG2.2.15HBeAgNot specified60.2% at 10 µg/ml[3]
In Vivo Anti-HBV Activity
CompoundAnimal ModelDosageTreatment DurationKey FindingsCitation
This compound (MMG) AAV-HBV infected mice10 mg/kg (i.p.)Pre-treatmentSignificant reduction in serum HBsAg, HBeAg, and HBV DNA. Significant increase in serum ALT, IFN-α, and IFN-β.[1]
Epigallocatechin-3-gallate (EGCG)Human liver chimeric mice50 mg/kg (twice daily)Not specifiedReduction in serum HBV DNA and HBsAg levels.[4]
ArtesunateRat CMV modelNot specifiedNot specifiedDemonstrated in vivo antiviral activity.[2]

Signaling Pathway of this compound in HBV Inhibition

This compound exerts its anti-HBV effects by modulating the STING-TBK1-IRF3 signaling axis, which leads to the production of type I interferons (IFN-α and IFN-β), crucial components of the innate immune response to viral infections.[1]

MMG_STING_Pathway cluster_cell Hepatocyte / Kupffer Cell MMG Matairesinol monoglucoside STING STING MMG->STING Upregulates expression TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Induces production Antiviral_State Antiviral State IFNs->Antiviral_State HBV HBV Antiviral_State->HBV Inhibits replication experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation invitro_screening Screening of Natural Compounds on HBV-infected Cell Lines dose_response Dose-Response and IC50 Determination invitro_screening->dose_response mechanism Mechanism of Action (e.g., Signaling Pathways) dose_response->mechanism animal_model Selection of Animal Model (e.g., HBV transgenic mice, duck HBV model) mechanism->animal_model Lead Compound Identification treatment_protocol Dosing, Route of Administration, and Duration animal_model->treatment_protocol efficacy_assessment Measurement of Viral Markers (HBV DNA, HBsAg, HBeAg) in Serum and Liver treatment_protocol->efficacy_assessment toxicity_assessment Evaluation of Potential Side Effects efficacy_assessment->toxicity_assessment

References

Evaluating Synergistic Effects of Lignans: A Case Study of Matairesinol and 5-Fluorouracil in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

While research on the synergistic effects of Matairesinol monoglucoside (MMG) with other natural compounds is currently limited, extensive studies on its aglycone form, Matairesinol, in combination with the chemotherapeutic agent 5-fluorouracil (5-FU) offer valuable insights into the potential for synergistic interactions. This guide provides a comprehensive comparison of the anti-cancer effects of Matairesinol alone and in combination with 5-FU in pancreatic cancer cell lines, supported by experimental data and detailed methodologies.

This analysis serves as a crucial resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of lignans and their synergistic applications. The data presented here, derived from in-vitro studies, demonstrates a significant enhancement of anti-cancer activity when Matairesinol is combined with 5-FU, highlighting a promising avenue for combination therapy.

Quantitative Analysis of Synergistic Effects

The combination of Matairesinol and 5-FU has been shown to synergistically inhibit cell proliferation and induce apoptosis in pancreatic ductal adenocarcinoma (PDAC) cell lines, MIA PaCa-2 and PANC-1.[1][2] The following tables summarize the key quantitative findings from these studies.

Table 1: Synergistic Inhibition of Pancreatic Cancer Cell Proliferation

TreatmentCell LineInhibition of Proliferation (%)
Matairesinol (80 µM)PANC-148
MIA PaCa-250
5-Fluorouracil (20 µM)PANC-127
MIA PaCa-226
Matairesinol (80 µM) + 5-Fluorouracil (20 µM) PANC-1 66
MIA PaCa-2 70

Data sourced from studies on human pancreatic cancer cell lines.[1][3]

Table 2: Enhancement of Apoptosis and Mitochondrial Dysfunction

TreatmentCell LineRelative Apoptotic Cells (%)Relative ROS Accumulation (%)
5-Fluorouracil (20 µM)MIA PaCa-2473150
Matairesinol (80 µM) + 5-Fluorouracil (20 µM) MIA PaCa-2 704 250

Data represents the fold change relative to untreated control cells.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Human pancreatic cancer cell lines, PANC-1 and MIA PaCa-2, were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells were seeded and allowed to adhere overnight before being treated with Matairesinol (80 µM), 5-Fluorouracil (20 µM), or a combination of both for 48 hours.[1][3]

Cell Proliferation Assay

Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay. Following treatment, the CCK-8 solution was added to each well and incubated for 2 hours. The absorbance at 450 nm was measured using a microplate reader. The inhibition rate was calculated as [(A_control - A_treated) / A_control] x 100%.[3]

Apoptosis Analysis

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes. The stained cells were then analyzed by flow cytometry.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells were incubated with DCFH-DA for 30 minutes at 37°C. The fluorescence intensity was measured using a flow cytometer.

Signaling Pathways and Experimental Workflow

The synergistic effects of Matairesinol and 5-FU are associated with the modulation of key signaling pathways involved in cell survival and proliferation, particularly the PI3K/Akt and MAPK pathways.[3][4]

Matairesinol_5FU_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (JNK, p38, ERK) Receptor->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_Pathway->Proliferation Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis Matairesinol Matairesinol Matairesinol->Akt Matairesinol->MAPK_Pathway Matairesinol->Mitochondrion 5FU 5-Fluorouracil 5FU->Proliferation 5FU->Apoptosis

Caption: Signaling pathway of Matairesinol and 5-FU in pancreatic cancer cells.

The experimental workflow for evaluating the synergistic effects is a multi-step process involving cell culture, treatment, and various assays to measure cellular responses.

Experimental_Workflow cluster_assays Cellular Assays Start Start Cell_Culture Pancreatic Cancer Cell Culture (PANC-1, MIA PaCa-2) Start->Cell_Culture Treatment Treatment Groups: - Control - Matairesinol (80 µM) - 5-FU (20 µM) - Combination Cell_Culture->Treatment Incubation 48-hour Incubation Treatment->Incubation Proliferation_Assay Cell Proliferation Assay (CCK-8) Incubation->Proliferation_Assay Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Incubation->Apoptosis_Assay ROS_Assay ROS Measurement (DCFH-DA) Incubation->ROS_Assay Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion on Synergistic Effects Data_Analysis->Conclusion

Caption: Experimental workflow for synergy evaluation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.